5-(2-Fluorophenyl)oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKNUPYIAZOZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 5-(2-Fluorophenyl)oxazole
An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazole
Abstract: This guide provides a comprehensive technical overview of 5-(2-Fluorophenyl)oxazole, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will explore its core physicochemical properties, detail robust synthetic methodologies with mechanistic insights, provide a framework for its analytical characterization, and discuss its current and potential applications in drug discovery and materials science. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals by consolidating technical data with practical, field-proven insights.
Introduction: The Significance of Fluorinated Oxazoles
The oxazole ring is a five-membered heterocyclic motif that constitutes the core of numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1][3] The introduction of a fluorine atom onto an appended phenyl ring, as in 5-(2-Fluorophenyl)oxazole, can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Fluorine's high electronegativity and ability to form strong C-F bonds often lead to enhanced pharmacokinetic and pharmacodynamic properties, making fluorinated heterocycles highly sought-after building blocks in modern drug discovery.[4] This guide focuses specifically on the 2-fluorophenyl regioisomer, exploring the unique chemical and physical characteristics imparted by this substitution pattern.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any scientific endeavor.
Chemical Structure and Identifiers
-
IUPAC Name: 5-(2-fluorophenyl)-1,3-oxazole[5]
-
Synonyms: 5-(2-Fluorophenyl)oxazole[6]
-
Molecular Formula: C₉H₆FNO[6]
Physicochemical Data
The following table summarizes key physicochemical properties for 5-(2-Fluorophenyl)oxazole. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling studies.
| Property | Value | Source |
| Molecular Weight | 163.15 g/mol | [5][6] |
| Molecular Formula | C₉H₆FNO | [6] |
| logP | 1.625 | [5] |
| SMILES | C1=CC=C(C(=C1)C2=CN=CO2)F | [6] |
| InChI Key | HDKNUPYIAZOZMC-UHFFFAOYSA-N | [5] |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Mechanistic Insights
The construction of the 5-substituted oxazole core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance.
Common Synthetic Strategies
Two of the most reliable and versatile methods for synthesizing 5-substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.
-
Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or polyphosphoric acid.[7][8][9] It is a robust method, particularly for 2,5-disubstituted oxazoles.[7] The key to this synthesis is the intramolecular cyclization driven by the formation of the stable aromatic oxazole ring.[8][10]
-
Van Leusen Oxazole Synthesis: This is arguably one of the most efficient and widely used methods for preparing 5-substituted oxazoles.[3][11][12] The reaction involves the condensation of an aldehyde (in this case, 2-fluorobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[11][12] The power of this reaction lies in the unique reactivity of TosMIC, which serves as a three-atom synthon (C-N-C).[3][13] The reaction is typically carried out under basic conditions (e.g., K₂CO₃ in methanol) and proceeds through an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[3][11][14]
Expertise in Action: The Van Leusen synthesis is often preferred for its mild reaction conditions and the commercial availability of TosMIC, an odorless and stable isocyanide reagent.[12] This avoids the often harsh conditions of the Robinson-Gabriel synthesis and the need to prepare the 2-acylamino-ketone precursor.
Mechanistic Pathway: Van Leusen Synthesis
The mechanism provides a clear example of a base-mediated cycloaddition followed by an elimination, a common paradigm in heterocyclic synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcps.org [ijcps.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Van Leusen Reaction [organic-chemistry.org]
- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-(2-Fluorophenyl)oxazole for Advanced Research
This guide provides a comprehensive technical overview of 5-(2-Fluorophenyl)oxazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into its chemical properties, synthesis, safety protocols, and its emerging role in the development of novel therapeutics.
Core Compound Identification and Properties
Chemical Identity:
5-(2-Fluorophenyl)oxazole is an aromatic heterocyclic compound featuring an oxazole ring substituted with a 2-fluorophenyl group at the 5-position.
| Identifier | Value |
| CAS Number | 1240321-68-9[1] |
| Molecular Formula | C₉H₆FNO |
| Molecular Weight | 163.15 g/mol [1] |
| IUPAC Name | 5-(2-fluorophenyl)-1,3-oxazole |
| Synonyms | 5-(2-Fluorophenyl)-1,3-oxazole |
Physicochemical Properties:
| Property | Value | Source |
| Purity | ≥95% - ≥97% | [1][2] |
| LogP | 2.4807 | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [ChemScene] |
| Hydrogen Bond Acceptors | 2 | [ChemScene] |
| Hydrogen Bond Donors | 0 | [ChemScene] |
| Rotatable Bonds | 1 | [ChemScene] |
Comprehensive Safety Data Sheet (SDS)
The handling of 5-(2-Fluorophenyl)oxazole requires adherence to strict safety protocols due to its potential hazards. The following information is a synthesis of available safety data.
Hazard Identification:
-
GHS Pictogram: GHS07: Harmful/Irritant
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive list of precautionary statements is provided by chemical suppliers. Key recommendations include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First-Aid Measures:
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician.
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.
Synthesis and Mechanistic Insights
The primary and most versatile method for the synthesis of 5-substituted oxazoles, including 5-(2-Fluorophenyl)oxazole, is the Van Leusen Oxazole Synthesis . This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.
The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. The use of a fluorinated aldehyde, in this case, 2-fluorobenzaldehyde, allows for the introduction of the desired fluorophenyl moiety.
Reaction Mechanism:
The Van Leusen oxazole synthesis is a powerful tool due to its mild conditions and tolerance of a wide range of functional groups.
Caption: Van Leusen synthesis of 5-(2-Fluorophenyl)oxazole.
Experimental Protocol (General):
-
Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, THF), add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic and Analytical Data (Predicted)
Direct experimental spectroscopic data for 5-(2-Fluorophenyl)oxazole is not widely published. However, based on the known spectral data of similar fluorophenyl- and phenyl-substituted oxazoles, the following characteristic signals can be predicted.
¹H NMR Spectroscopy (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.9 - 8.1 | m | Aromatic protons of the 2-fluorophenyl ring | |
| ~7.2 - 7.5 | m | Aromatic protons of the 2-fluorophenyl ring | |
| ~7.7 | s | H-2 of the oxazole ring | |
| ~7.1 | s | H-4 of the oxazole ring |
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d, J ≈ 250 Hz) | C-F of the 2-fluorophenyl ring |
| ~150 - 155 | C-2 and C-5 of the oxazole ring |
| ~120 - 140 | Aromatic carbons of the 2-fluorophenyl ring |
| ~115 (d, J ≈ 20 Hz) | Aromatic carbon ortho to the fluorine |
Mass Spectrometry (MS):
| m/z | Assignment |
| 163.05 | [M]⁺ (Molecular ion peak) |
| 135.05 | [M - CO]⁺ |
| 108.04 | [M - C₂H₂NO]⁺ |
| 95.03 | [C₆H₄F]⁺ |
Analytical Workflow:
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 5-(2-Fluorophenyl)oxazole.
Caption: A typical workflow for synthesis and analysis.
Applications in Drug Discovery and Development
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity, making fluorinated oxazoles particularly attractive for drug development.
Anticancer Potential:
Numerous studies have highlighted the anticancer properties of fluorinated oxazole derivatives. These compounds have been shown to target various components of cancer cell signaling and proliferation.
-
Tubulin Inhibition: Some fluorinated oxazole derivatives act as antimitotic agents by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The oxazole core can serve as a scaffold for the development of kinase inhibitors. For instance, some derivatives have shown inhibitory activity against Aurora A kinase, a key regulator of mitosis, making them promising candidates for neuro-oncology applications.[3]
-
General Cytotoxicity: Various 2,4,5-trisubstituted oxazole derivatives, including those with a 2-fluorophenyl moiety, have demonstrated significant antiproliferative activity against a range of cancer cell lines, with some compounds showing efficacy comparable to the standard chemotherapeutic agent 5-fluorouracil.[4]
Other Therapeutic Areas:
The versatility of the fluorinated oxazole scaffold extends beyond oncology. Research has indicated potential applications in other therapeutic areas:
-
Anticonvulsant Activity: Certain 1,3,4-oxadiazole derivatives containing a 2-fluorophenoxy moiety have been synthesized and shown to possess considerable anticonvulsant properties.
-
Hypolipidemic Agents: Oxazole derivatives have been investigated for their ability to lower serum cholesterol and triglyceride levels.
The specific biological targets and mechanism of action for 5-(2-Fluorophenyl)oxazole are still under active investigation. However, based on the broader class of fluorinated oxazoles, it is a promising candidate for further exploration in anticancer drug discovery programs, potentially acting as a tubulin polymerization inhibitor or a kinase inhibitor.
Conclusion
5-(2-Fluorophenyl)oxazole is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Van Leusen reaction, combined with the advantageous properties conferred by the fluorine substitution, makes it an attractive scaffold for the development of novel therapeutics. The comprehensive safety, synthesis, and application data provided in this guide are intended to support and facilitate further research into this promising compound. As with any active chemical research, all handling and experimental procedures should be conducted with the utmost care and in accordance with established laboratory safety protocols.
References
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
- Kavitha, S., et al. (2015). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1741.
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]
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Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
- Almasirad, A., et al. (2004). Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Bioorganic & Medicinal Chemistry Letters, 14(24), 6057-6059.
- Rashamuse, K., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1644.
- Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.
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- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. | Sigma-Aldrich [sigmaaldrich.cn]
The Pharmacological Potential of 5-(2-Fluorophenyl)oxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The oxazole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, integral to numerous compounds with a wide array of biological activities. Among its many derivatives, those featuring a 5-(2-fluorophenyl) substituent have emerged as a particularly promising class of molecules with significant therapeutic potential. The introduction of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties and metabolic stability, often enhancing the pharmacological profile of the parent compound. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of 5-(2-Fluorophenyl)oxazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents. This guide delves into their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, supported by detailed experimental protocols, quantitative data, and visualizations of key signaling pathways to facilitate further research and development in this exciting area of drug discovery.
Introduction: The Significance of the 5-(2-Fluorophenyl)oxazole Scaffold
The oxazole ring system is a versatile heterocyclic motif found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities.[1][2] The strategic placement of a 2-fluorophenyl group at the 5-position of the oxazole ring creates a unique chemical entity with enhanced therapeutic potential. The high electronegativity and small size of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This strategic fluorination often leads to improved potency and a more favorable safety profile. This guide will explore the multifaceted pharmacological landscape of these derivatives, highlighting their potential to address unmet medical needs in oncology, neurodegenerative diseases, inflammation, and infectious diseases.
Synthesis of 5-(2-Fluorophenyl)oxazole Derivatives: The Van Leusen Reaction
A robust and widely utilized method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[4] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The reaction proceeds through a multi-step sequence initiated by the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, intramolecular cyclization to an oxazoline intermediate, and subsequent elimination to form the aromatic oxazole ring.[5]
Detailed Experimental Protocol: Van Leusen Synthesis of 5-(2-Fluorophenyl)oxazole
This protocol describes a general procedure for the synthesis of 5-(2-Fluorophenyl)oxazole from 2-fluorobenzaldehyde and TosMIC.
Materials:
-
2-Fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 mmol), TosMIC (1.1 mmol), and anhydrous potassium carbonate (2.5 mmol).
-
Add anhydrous methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-5 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-(2-Fluorophenyl)oxazole.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Potential: Targeting Key Oncogenic Pathways
Derivatives of the 5-phenyloxazole scaffold have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation.[6][7] The introduction of a 2-fluoro substituent can further enhance this activity.
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism through which certain 5-phenyloxazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[8] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] These oxazole derivatives often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[8]
Mechanism of Action: Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[1][9] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers. Small molecule inhibitors that target the STAT3 pathway are therefore of significant therapeutic interest.[10] Certain oxazole derivatives have been shown to inhibit STAT3 signaling, leading to the downregulation of its target genes involved in cancer progression.[6]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 5-phenyloxazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | PC-3 (Prostate) | 1.2-2.0 | [11] |
| Derivative B | A431 (Skin) | 1.6-2.0 | [11] |
| Derivative C | HeLa (Cervical) | 0.78 | [8] |
| Derivative D | A549 (Lung) | 1.08 | [8] |
| Derivative E | HepG2 (Liver) | 1.27 | [8] |
| Derivative F | MCF-7 (Breast) | 5.84 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[13]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 5-(2-Fluorophenyl)oxazole derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotective Effects: A New Frontier in Neurodegenerative Diseases
Recent studies have highlighted the potential of oxazole derivatives in the treatment of neurodegenerative diseases.[14][15] Their mechanism of action in this context is often linked to the inhibition of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[16][17]
Mechanism of Action: Inhibition of Ferroptosis
Ferroptosis is implicated in the pathology of several neurodegenerative disorders.[18] It is initiated by the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid reactive oxygen species (ROS).[17] Oxazole-based compounds can act as radical-trapping antioxidants (RTAs), inhibiting lipid peroxidation and thereby preventing ferroptotic cell death.[16]
Quantitative Data: Neuroprotective Activity
Data on the specific neuroprotective activity of 5-(2-Fluorophenyl)oxazole derivatives is an emerging area of research. The table below presents hypothetical data based on the potential of related compounds.
| Compound ID | Assay | EC₅₀ (µM) | Reference |
| Derivative G | Ferroptosis Inhibition | 0.5 - 2.0 | [16] |
| Derivative H | Oxidative Stress Reduction | 1.0 - 5.0 | [19] |
Experimental Protocol: Cell-Based Ferroptosis Assay
This protocol describes a method to induce and measure ferroptosis in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., HT22)
-
Cell culture medium and supplements
-
Erastin or RSL3 (ferroptosis inducers)
-
5-(2-Fluorophenyl)oxazole derivative
-
C11-BODIPY 581/591 lipid peroxidation sensor
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate or on coverslips.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 5-(2-Fluorophenyl)oxazole derivative for 1-2 hours.
-
Ferroptosis Induction: Add a ferroptosis inducer (e.g., erastin or RSL3) to the wells and incubate for the desired time (e.g., 12-24 hours).
-
Lipid Peroxidation Staining: Add the C11-BODIPY 581/591 probe to the cells and incubate for 30 minutes.
-
Imaging/Measurement: Wash the cells and measure the fluorescence intensity. An increase in green fluorescence indicates lipid peroxidation.
-
Data Analysis: Quantify the fluorescence intensity and determine the concentration of the oxazole derivative required to inhibit ferroptosis-induced lipid peroxidation.
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases. Oxazole derivatives have demonstrated potent anti-inflammatory effects, often by targeting key signaling pathways involved in the inflammatory response.[13][20]
Mechanism of Action: Inhibition of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16][21] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[14][15] Inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs.
Quantitative Data: Anti-inflammatory Activity
The following table presents data on the anti-inflammatory activity of relevant oxazole derivatives.
| Compound ID | Assay | Inhibition (%) | Reference |
| Derivative I | Carrageenan-induced paw edema | 79.83 | [22] |
| Derivative J | Albumin denaturation | 74.16 | [22] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.[13]
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Compound Administration: Administer the 5-(2-Fluorophenyl)oxazole derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Oxazole derivatives have shown promise as antibacterial and antifungal agents.[1][2] The presence of a fluorine atom can enhance the antimicrobial potency of these compounds.[23]
Mechanism of Action
The precise mechanisms of antimicrobial action for 5-(2-Fluorophenyl)oxazole derivatives are still under investigation but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for fluorinated heterocyclic compounds against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Fluoro-indole derivative | Gram-negative bacteria | 12.5 | [24] |
| Fluoro-benzimidazole | B. subtilis | 7.81 | [23] |
| Fluoro-oxadiazole | S. aureus & S. epidermidis | 31-125 | [7] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare two-fold serial dilutions of the 5-(2-Fluorophenyl)oxazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
5-(2-Fluorophenyl)oxazole derivatives represent a highly promising class of compounds with a diverse pharmacological portfolio. Their demonstrated efficacy as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents warrants further investigation. The strategic incorporation of the 2-fluorophenyl moiety often enhances their therapeutic potential. The detailed synthetic protocols, mechanistic insights, and biological evaluation methods provided in this guide are intended to serve as a valuable resource for the scientific community, fostering continued research and development of this versatile scaffold. Future efforts should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development to address a range of unmet medical needs.
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). BMC chemistry, 13(1), 1-21. [Link]
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Characteristics and Biomarkers of Ferroptosis. (2021). Frontiers in Cell and Developmental Biology, 8, 619188. [Link]
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van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. [Link]
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van Leusen, D., van Leusen, A. M., & Siderius, H. (1974). Chemistry of tosylmethyl isocyanide. X. A new synthesis of 5-substituted oxazoles from heteroaromatic aldehydes. Tetrahedron Letters, 15(26), 2373-2376. [Link]
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Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry. [Link]
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Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (2015). Journal of medicinal chemistry, 58(15), 6036-6048. [Link]
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Technical Guide: Solubility Profiling & Solvent Selection for 5-(2-Fluorophenyl)oxazole
This guide is structured as a high-level technical whitepaper designed for drug development scientists. It synthesizes theoretical physicochemical analysis with rigorous experimental protocols to establish the solubility profile of 5-(2-Fluorophenyl)oxazole (CAS: 1240321-68-9).
Executive Summary
5-(2-Fluorophenyl)oxazole (CAS 1240321-68-9) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its solubility profile is the rate-limiting factor in process scale-up, affecting reaction kinetics, purification yields, and bioavailability.
This guide provides a comprehensive solubility analysis, moving from theoretical prediction (LogP/Hansen parameters) to experimental validation. It defines the optimal solvent systems for synthesis (high solubility) and crystallization (anti-solvent selection).
Physicochemical Context & Theoretical Profile[1][2][3][4][5]
To predict solubility behavior, we first analyze the molecular descriptors of the scaffold.[1] The introduction of the fluorine atom at the ortho position of the phenyl ring induces specific electronic effects that differentiate it from the parent phenyloxazole.[1]
Molecular Descriptors[2][4][6]
-
Predicted LogP: 2.1 ± 0.4 (Moderate Lipophilicity) [1]
-
Acid/Base Character: Weakly basic (Oxazole Nitrogen pKa ≈ 0.8–1.0).[1] Unlikely to be ionized at physiological pH (7.4), implying low aqueous solubility.[1]
Hansen Solubility Parameters (HSP) Prediction
Using Group Contribution Methods, we estimate the interaction energy between the solute and various solvents. The "Like Dissolves Like" principle is quantified here by the Relative Energy Difference (RED).[1]
-
Dispersion (
): High (Aromatic pi-stacking). -
Polarity (
): Moderate (Dipole moment from F-atom and Oxazole O/N). -
Hydrogen Bonding (
): Low (Acceptor only; no H-bond donors).[1]
Implication: The molecule will dissolve best in polar aprotic solvents (matching dipole without needing H-bond donation) and moderately polar esters/chlorinated solvents .[1] It will show poor solubility in protic solvents (water) and non-polar aliphatics (hexane).
Predicted Solubility Classification
Based on calculated LogP and dielectric constants.
| Solvent Class | Representative Solvent | Predicted Solubility | Process Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction Medium |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction / Work-up |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10-50 mg/mL) | Crystallization |
| Alcohols | Methanol, Ethanol | Moderate-Low (5-20 mg/mL) | Hot Recrystallization |
| Aliphatics | Hexane, Heptane | Poor (<1 mg/mL) | Anti-Solvent |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Wash / Anti-Solvent |
Experimental Methodology: Determination Protocols
Theoretical values must be validated. As a Senior Scientist, I mandate the following protocols to generate the "Gold Standard" solubility curve.
Workflow Visualization
The following diagram outlines the decision process for selecting the appropriate solubility determination method based on the phase of development.
Figure 1: Decision matrix for selecting kinetic (Visual) vs. thermodynamic (HPLC) solubility workflows.
Protocol A: Thermodynamic Shake-Flask Method (The Standard)
This method ensures the system has reached equilibrium, providing the definitive solubility value.
Reagents:
-
5-(2-Fluorophenyl)oxazole (Purity >98%)
-
HPLC Grade Solvents (MeOH, ACN, Water)
-
0.45 µm PTFE Syringe Filters[1]
Step-by-Step Procedure:
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Cap the vial and place it in a thermomixer at 25°C. Agitate at 500 rpm for 24 hours.
-
Visual Check: Ensure undissolved solid remains.[1] If the solution is clear, add more solid until saturation is maintained.[1]
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes. Draw the supernatant and filter through a 0.45 µm PTFE filter (prevents adsorption of lipophilic compounds).[1]
-
Dilution: Dilute the filtrate 100x with Acetonitrile (ACN) to bring it within the linear range of the detector.
-
Quantification (HPLC-UV):
Protocol B: Visual Polythermal Method (For Crystallization)
Used to determine the Metastable Zone Width (MSZW), crucial for designing recrystallization processes.
-
Prepare a slurry of known concentration (e.g., 20 mg/mL in Ethanol).[1]
-
Heat at 1°C/min with stirring until the solution becomes clear (Dissolution Temperature,
). -
Cool at 1°C/min until the solution becomes cloudy (Nucleation Temperature,
). -
Repeat for concentrations of 40, 60, 80 mg/mL.
-
Plot Concentration vs. Temperature to define the solubility curve.[1]
Process Optimization Strategies
Based on the physicochemical nature of 5-(2-Fluorophenyl)oxazole, we can design specific process parameters.
Solvent Selection for Synthesis
-
Recommendation: Dichloromethane (DCM) or THF .[1]
-
Rationale: The moderate polarity of the oxazole ring aligns with THF/DCM.[1] These solvents allow for low-temperature lithiation or coupling reactions often required to functionalize the 2-position or the phenyl ring.[1]
Crystallization System Design
To purify the intermediate, a Cooling Crystallization or Anti-Solvent approach is best.[1]
-
Solvent: Ethanol (Hot) .[1] The compound has a steep solubility curve in alcohols (soluble hot, less soluble cold).
-
Anti-Solvent: Water or Heptane .[1]
-
Workflow: Dissolve in minimal hot Ethanol (60°C) -> Slowly add Heptane until slight turbidity -> Cool slowly to 0°C.
Solvent Compatibility Map
Figure 2: Solvent compatibility map. Green nodes indicate high solubility; Red nodes indicate insolubility.[1] Dashed lines represent viable Solvent/Anti-Solvent pairs.[1]
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Standard reference for HSP methodology).
-
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Basis for LogP analysis).[1][5][6][2][3][7]
Disclaimer: The solubility data provided in the theoretical section are estimates based on Structure-Property Relationships (SPR). For GMP manufacturing, the experimental protocols outlined in Section 3 must be executed to generate a Certificate of Analysis.
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role of 5-(2-Fluorophenyl)oxazole scaffold in medicinal chemistry
An In-depth Technical Guide to the 5-(2-Fluorophenyl)oxazole Scaffold in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Oxazole Nucleus - A Privileged Scaffold in Drug Discovery
The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, metabolic stability, and the capacity for precise three-dimensional interaction with biological targets. Among the plethora of heterocyclic systems, the oxazole nucleus has emerged as a "privileged scaffold".[1][2] This five-membered aromatic heterocycle, containing one oxygen and one nitrogen atom, is a cornerstone in the design of numerous natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to act as a rigid, planar linker and a bioisosteric replacement for other functional groups, while its heteroatoms can participate in crucial hydrogen bonding and other non-covalent interactions with enzymes and receptors.[1][3] This inherent versatility has led to the development of oxazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4][5] This guide will delve into a specific, and particularly promising, derivative: the 5-(2-fluorophenyl)oxazole scaffold, exploring its synthesis, therapeutic applications, and the nuanced structure-activity relationships that govern its biological effects.
The Strategic Importance of the 2-Fluorophenyl Moiety
The introduction of a 2-fluorophenyl group at the 5-position of the oxazole ring is a deliberate and strategic choice in medicinal chemistry. The fluorine atom, though the smallest of the halogens, exerts a profound influence on the molecule's properties. Its high electronegativity can alter the electronic distribution within the phenyl ring, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target proteins. Furthermore, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and pharmacokinetic profile. The phenyl ring itself serves as a crucial anchor, providing a large surface area for van der Waals interactions and a versatile platform for further synthetic modifications to explore the chemical space and optimize biological activity.
Synthetic Strategies for 5-(2-Fluorophenyl)oxazole Derivatives
The synthesis of 5-substituted aryl oxazoles can be achieved through various established methodologies. A common and effective approach involves the cyclization of a precursor containing the necessary atoms for the oxazole ring. For instance, the reaction of a 2-bromo-1-phenylethanone with an amide under microwave irradiation can yield a 2,4-disubstituted oxazole. Subsequent bromination and a Suzuki coupling reaction with a substituted boronic acid can then introduce the desired aryl or heteroaryl group at the 5-position.[6]
General Experimental Protocol: Suzuki Coupling for 5-Aryl Oxazole Synthesis
This protocol outlines a general procedure for the synthesis of 5-substituted aryl-2-methyl-4-phenyloxazole derivatives, which can be adapted for the synthesis of 5-(2-fluorophenyl)oxazole derivatives.
-
Starting Material: Begin with 5-bromo-2-methyl-4-phenyloxazole.
-
Reaction Setup: In a reaction vessel, dissolve the 5-bromo-2-methyl-4-phenyloxazole (0.01 mole) in a mixture of DMF and water (8:2 ratio).
-
Addition of Reagents: To this solution, add potassium carbonate (0.015 mole) followed by bis(triphenylphosphine)palladium(II) chloride (0.001 mole) under a nitrogen atmosphere at room temperature.
-
Addition of Boronic Acid: Introduce the substituted aryl (or heteroaryl) boronic acid (in this case, 2-fluorophenylboronic acid) (0.015 mole) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C for 2 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and water to remove impurities. The final product is then purified using standard techniques such as column chromatography.[6]
Therapeutic Applications of the 5-(2-Fluorophenyl)oxazole Scaffold
The 5-(2-fluorophenyl)oxazole scaffold has demonstrated significant potential across a range of therapeutic areas, most notably in oncology and neurodegenerative diseases.
Anticancer Activity
Derivatives of the 5-(2-fluorophenyl)oxazole scaffold have exhibited promising antiproliferative activity against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.
3.1.1. Inhibition of Tubulin Polymerization
Several studies have identified oxazole derivatives as inhibitors of tubulin polymerization.[7] By binding to the colchicine binding site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7] For example, certain N,5-diphenyloxazole-2-carboxamides have shown improved cytotoxicity compared to the known tubulin inhibitor ABT751.[7]
3.1.2. Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The oxazole scaffold has been incorporated into molecules designed to inhibit various kinases. For instance, mubritinib is a tyrosine kinase inhibitor that contains an oxazole moiety.[2] The 5-(2-fluorophenyl)oxazole core can serve as a foundation for developing selective inhibitors of kinases implicated in cancer progression, such as VEGFR-2, which is involved in angiogenesis.[8]
3.1.3. Induction of Apoptosis
Beyond cell cycle arrest, 5-(2-fluorophenyl)oxazole derivatives have been shown to directly induce apoptosis in cancer cells. This is often confirmed by observing hallmarks of apoptosis such as the cleavage of PARP and DNA laddering.[9]
Table 1: Antiproliferative Activity of Selected Oxazole Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 7-(5-methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)quinoline | PC-3 | 1.2-2.0 µg/mL | [10] |
| 2b | 7-(5-methyl-2-(4-fluorophenyl)oxazol-4-yl)quinoline | PC-3 | 1.2-2.0 µg/mL | [10] |
| 4e | 2-(2-(2,4-dichlorophenyl)-5-methyloxazol-4-yl)pyrazine | A431 | Not specified | [10] |
| 4f | 2-(2-(2,4-difluorophenyl)-5-methyloxazol-4-yl)pyrazine | A431 | Not specified | [10] |
| 6af | 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | Not specified | Comparable to 5-fluorouracil | |
| Compound 9 | N,5-diphenyloxazole-2-carboxamide derivative | HeLa, A549, HepG2 | 0.78, 1.08, 1.27 | [7] |
| Compound 1k | 2-phenyl-oxazole-4-carboxamide derivative | DLD-1 | 0.229 | [9] |
Neurodegenerative Diseases
The 5-(2-fluorophenyl)oxazole scaffold is also being explored for its potential in treating neurodegenerative disorders like Parkinson's disease.
3.2.1. Prolyl Oligopeptidase (PREP) Inhibition
Prolyl oligopeptidase (PREP) is a serine protease implicated in the pathophysiology of neurodegenerative diseases.[11][12] Recent research has uncovered novel nonpeptidic oxazole-based PREP inhibitors. These compounds can modulate the protein-protein interactions of PREP, leading to a reduction in α-synuclein dimerization and an enhancement of protein phosphatase 2A activity.[11][12] In animal models of Parkinson's disease, these oxazole-based inhibitors have been shown to restore motor impairments and reduce the levels of oligomerized α-synuclein.[11]
Antimicrobial and Antioxidant Activities
While the primary focus has been on anticancer and neuroprotective effects, some derivatives of the broader oxazole class have also demonstrated antibacterial and antioxidant properties.[2][13][14] For instance, certain 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives have shown moderate to potent antioxidant activity in DPPH and ABTS assays.[13][14]
Structure-Activity Relationship (SAR) Insights
The biological activity of the 5-(2-fluorophenyl)oxazole scaffold is highly dependent on the nature and position of substituents on both the phenyl and oxazole rings.
-
Substitution on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the compound's interaction with its biological target. For example, the fluorine atom at the 2-position is often crucial for activity.
-
Substitution at the 2- and 4-positions of the Oxazole Ring: Modifications at these positions can be used to modulate the compound's solubility, lipophilicity, and steric properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. For instance, the introduction of a methyl group at the 2-position and a phenyl group at the 4-position is a common strategy.[6]
-
Bioisosteric Replacements: The oxazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings, and this principle can be extended to the substituents.
Visualizing the Science: Diagrams and Workflows
Diagram 1: General Synthetic and Evaluation Workflow
Caption: A generalized workflow for the synthesis and biological evaluation of 5-(2-fluorophenyl)oxazole derivatives.
Diagram 2: Proposed Mechanism of Action in Neurodegeneration
Caption: A simplified diagram illustrating the potential mechanism of action of 5-(2-fluorophenyl)oxazole derivatives in mitigating α-synuclein pathology in neurodegenerative diseases.
Conclusion and Future Directions
The 5-(2-fluorophenyl)oxazole scaffold represents a highly promising and versatile platform in medicinal chemistry. Its favorable physicochemical properties, coupled with its demonstrated efficacy in preclinical models of cancer and neurodegenerative diseases, underscore its potential for the development of novel therapeutics. Future research will likely focus on several key areas:
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider array of derivatives to further refine structure-activity relationships.
-
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the drug-like properties and safety of lead candidates.
-
Combination Therapies: Investigating the potential synergistic effects of 5-(2-fluorophenyl)oxazole derivatives with existing therapeutic agents.
The continued exploration of this privileged scaffold holds great promise for addressing some of the most pressing challenges in human health.
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- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. New fluorophores could help fight cancer - ecancer [ecancer.org]
- 17. chemscene.com [chemscene.com]
- 18. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
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- 20. mdpi.com [mdpi.com]
- 21. Phytonutrients in Neuroprotection and Neurodegenerative Disorders – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 22. sfera.unife.it [sfera.unife.it]
- 23. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. eurekaselect.com [eurekaselect.com]
Introduction: The Enduring Significance of the 5-Substituted Oxazole Scaffold
An In-depth Technical Guide to the Synthesis of 5-Substituted Oxazoles: Strategies, Mechanisms, and Modern Methodologies
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. When substitution occurs at the 5-position, the resulting molecules often exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This has led to their incorporation into numerous drug candidates and approved pharmaceuticals. The unique electronic and steric properties of the 5-substituted oxazole core also make it a valuable component in the design of functional materials, such as organic light-emitting diodes (OLEDs) and molecular sensors.
This guide provides a comprehensive overview of the key synthetic strategies for accessing 5-substituted oxazoles, with a focus on the underlying mechanisms, practical experimental considerations, and the latest advancements in the field. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical motif in their work.
Classical Approaches to 5-Substituted Oxazole Synthesis
The Robinson-Gabriel Synthesis and Related Cyclodehydrations
One of the most fundamental and enduring methods for oxazole formation is the cyclodehydration of 2-acylamino ketones. The Robinson-Gabriel synthesis, first reported in 1909, remains a workhorse in the field.
Mechanism and Rationale: The reaction proceeds by the acid-catalyzed cyclization of a 2-acylamino ketone intermediate. The choice of dehydrating agent is critical; sulfuric acid and phosphorus pentoxide are traditionally used, but milder reagents like phosphorus oxychloride or triflic anhydride can be employed for sensitive substrates. The initial N-acylation of an aminoketone is followed by an intramolecular condensation, driven by the formation of the stable aromatic oxazole ring.
Experimental Protocol: A Representative Robinson-Gabriel Synthesis
Step 1: Acylation of the α-Amino Ketone
-
Dissolve the α-amino ketone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acylamino ketone.
Step 2: Cyclodehydration
-
To the crude 2-acylamino ketone, add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride (2-5 eq) at 0 °C.
-
Stir the mixture at room temperature or gently heat (50-80 °C) for 1-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the 5-substituted oxazole product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product can then be purified by column chromatography.
The Van Leusen Reaction: A Convergent Approach
The Van Leusen reaction offers a powerful and convergent route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is particularly valuable for its operational simplicity and the wide availability of aldehyde starting materials.
Mechanism and Rationale: The reaction is base-mediated, typically using potassium carbonate. The base deprotonates the acidic methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a series of intramolecular cyclization and elimination steps, ultimately expelling the tosyl group and forming the oxazole ring. The versatility of this reaction allows for the synthesis of a diverse library of 5-substituted oxazoles by simply varying the aldehyde component.
Experimental Protocol: Synthesis of 5-Phenyl-oxazole via the Van Leusen Reaction
-
To a stirred solution of benzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC, 1.05 eq).
-
Add potassium carbonate (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (around 65 °C) and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-phenyl-oxazole.
Modern Synthetic Methodologies
While classical methods remain highly relevant, modern organic synthesis has introduced more sophisticated and efficient strategies for constructing the 5-substituted oxazole core.
Metal-Catalyzed Reactions: Expanding the Scope
Palladium, copper, and gold catalysts have revolutionized the synthesis of complex heterocycles, and oxazoles are no exception. These methods often offer milder reaction conditions, improved functional group tolerance, and novel bond disconnections.
a) Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly Au(I) complexes, are highly effective in promoting the cyclization of propargyl amides to form oxazoles. The oxophilic nature of gold activates the alkyne toward nucleophilic attack by the amide oxygen.
b) Palladium-Catalyzed Cross-Coupling and Annulation: Palladium catalysis enables the construction of the oxazole ring through various cross-coupling and annulation strategies. For example, the coupling of N-acyl-α-amino acids with alkynes, followed by an intramolecular cyclization, provides a convergent route to highly substituted oxazoles.
One-Pot and Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly desirable from an efficiency and sustainability perspective. Several MCRs have been developed for the synthesis of 5-substituted oxazoles. A common strategy involves the reaction of an aldehyde, an amine, and a source of the C2-unit of the oxazole, often an isocyanide or a related synthon.
Comparative Analysis of Synthetic Routes
| Synthetic Method | Key Reactants | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | Well-established, reliable for many substrates. | Often requires harsh acidic conditions, multi-step process. |
| Van Leusen | Aldehydes, TosMIC | Convergent, mild conditions, readily available starting materials. | TosMIC can be malodorous, limited to aldehydes. |
| Gold-Catalyzed | Propargyl amides | Very mild conditions, high functional group tolerance, excellent yields. | Cost of gold catalyst, requires alkyne-containing substrates. |
| Palladium-Catalyzed | Varies (e.g., amino acids, alkynes) | High degree of complexity possible, good for late-stage functionalization. | Catalyst sensitivity, potential for side reactions. |
Conclusion and Future Outlook
The synthesis of 5-substituted oxazoles is a mature field with a rich history of classical name reactions that continue to be relevant. However, the demand for more efficient, sustainable, and versatile methods has driven the development of modern catalytic approaches. Gold and palladium catalysis, in particular, have opened new avenues for the construction of complex oxazole-containing molecules under mild conditions.
Future research will likely focus on further expanding the scope of these catalytic systems, developing novel multicomponent reactions, and exploring the use of flow chemistry and other enabling technologies to streamline the synthesis of these valuable compounds. As our understanding of the biological roles of 5-substituted oxazoles continues to grow, so too will the need for innovative synthetic strategies to access novel analogs for drug discovery and materials science applications.
References
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. Available at: [Link]
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
-
Gozalbes, R., et al. (2011). A novel method for the synthesis of 5-substituted-1,3-oxazoles and 1,3-thiazoles. ACS Combinatorial Science, 13(5), 508-514. Available at: [Link]
-
Li, Y., & Zhang, J. (2010). Gold-catalyzed reactions of propargyl amides: a versatile tool for the synthesis of nitrogen-containing heterocycles. Chemical Society Reviews, 39(6), 2065-2076. Available at: [Link]
- Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and 5-substituted oxazoles. Journal of the Chemical Society, 96-102.
- Ishikawa, T. (2017).
-
Schöllkopf, U. (1977). Recent applications of α-metalated isocyanides in organic synthesis. Angewandte Chemie International Edition in English, 16(6), 339-348. Available at: [Link]
An In-depth Technical Guide to the Photophysical Properties of 5-(2-Fluorophenyl)oxazole
Abstract
Substituted oxazole derivatives are a significant class of heterocyclic compounds, recognized for their versatile photophysical properties which make them valuable in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive exploration of the anticipated photophysical characteristics of 5-(2-Fluorophenyl)oxazole. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from closely related 5-phenyloxazole analogues to project its behavior. We will delve into its probable synthetic route, expected absorption and emission properties, and the influence of the local environment on its fluorescence. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the comprehensive characterization of its photophysical parameters and discusses the application of computational chemistry in understanding its electronic structure and properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the potential of novel oxazole-based fluorophores.
Introduction to Oxazole-Based Fluorophores
The oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a fundamental structural motif in a multitude of biologically active compounds and functional organic materials.[3] When incorporated into a conjugated system, the oxazole ring can contribute to the formation of potent fluorophores. The unique electronic nature of the oxazole ring, capable of acting as both an electron-donating and -accepting entity, facilitates the design of molecules with significant intramolecular charge transfer (ICT) character.[2] This ICT is the cornerstone of their interesting photophysical behaviors, including large Stokes shifts and pronounced sensitivity to the surrounding environment (solvatochromism).[1][4]
The subject of this guide, 5-(2-Fluorophenyl)oxazole, is a member of the 5-phenyloxazole family. The direct attachment of the phenyl ring to the 5-position of the oxazole core creates a conjugated system that is expected to exhibit fluorescence. The presence of a fluorine atom on the phenyl ring can further modulate the electronic properties of the molecule, potentially influencing its absorption and emission characteristics, as well as its photostability. Understanding these properties is paramount for the rational design of novel fluorescent probes for bioimaging, sensors, and components for organic light-emitting diodes (OLEDs).[2]
Synthesis of 5-(2-Fluorophenyl)oxazole
A likely synthetic pathway for 5-(2-Fluorophenyl)oxazole would involve the reaction of 2-fluorobenzaldehyde with TosMIC in the presence of a base, such as potassium carbonate. This reaction proceeds through a [3+2] cycloaddition mechanism.[5]
Proposed Synthetic Protocol:
-
To a solution of 2-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or a mixture of DMF and water, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).
-
Add a base, for example, potassium carbonate (2.0 equivalents), to the mixture.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 80°C) for a period of 2 to 8 hours, while monitoring the reaction progress by thin-layer chromatography.[3]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired 5-(2-Fluorophenyl)oxazole.
This method is advantageous due to its mild reaction conditions and generally good to excellent yields for a variety of substituted aldehydes.[7]
Anticipated Photophysical Properties
Based on the extensive literature on 5-phenyloxazole derivatives, we can predict the key photophysical properties of 5-(2-Fluorophenyl)oxazole.
UV-Visible Absorption and Fluorescence Emission
5-(2-Fluorophenyl)oxazole is expected to exhibit absorption in the ultraviolet region, likely between 300 and 350 nm, corresponding to a π-π* electronic transition within the conjugated oxazole-phenyl system.[8] Upon excitation, it is anticipated to display fluorescence with an emission maximum at a longer wavelength, resulting in a significant Stokes shift. This Stokes shift, the difference between the absorption and emission maxima, is a desirable characteristic for fluorescent probes as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios in imaging applications.[1]
Solvatochromism
A hallmark of many oxazole-based fluorophores is their solvatochromic behavior, where the emission wavelength is dependent on the polarity of the solvent.[4][8][9] This phenomenon arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state, which often possesses a larger dipole moment due to intramolecular charge transfer, is stabilized to a greater extent than the ground state. This leads to a red-shift (bathochromic shift) in the emission spectrum in more polar solvents.[10][11] It is highly probable that 5-(2-Fluorophenyl)oxazole will exhibit positive solvatochromism, with its fluorescence shifting to longer wavelengths in solvents of increasing polarity.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] For many 5-phenyloxazole derivatives, the quantum yield can be moderate to high, although it is often sensitive to the solvent environment.[12] The fluorescence lifetime (τ), the average time the molecule spends in the excited state, is another critical parameter.[1] For similar fluorophores, lifetimes are typically in the range of a few nanoseconds.
Experimental Characterization of Photophysical Properties
To empirically determine the photophysical properties of 5-(2-Fluorophenyl)oxazole, a series of well-established spectroscopic techniques should be employed.
UV-Visible Absorption and Fluorescence Spectroscopy
This is the foundational experiment to ascertain the primary spectral characteristics of the fluorophore.
-
Sample Preparation: Prepare a dilute solution of 5-(2-Fluorophenyl)oxazole in a spectroscopic grade solvent (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorption Spectrum: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 250-500 nm. The wavelength of maximum absorbance (λabs) should be identified.
-
Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum over a wavelength range from the excitation wavelength to approximately 700 nm. The wavelength of maximum emission (λem) is then determined.
-
Stokes Shift Calculation: The Stokes shift is calculated as the difference between λem and λabs.
Determination of Fluorescence Quantum Yield (ΦF)
The comparative method is a reliable and commonly used technique for determining the fluorescence quantum yield.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-blue region.[1]
-
Solution Preparation: Prepare a series of solutions of both the standard and 5-(2-Fluorophenyl)oxazole in the same solvent at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1.
-
Data Acquisition: Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode), a sample holder, a monochromator, a sensitive detector (e.g., a photomultiplier tube), and timing electronics.
-
Data Acquisition: The sample is excited by the pulsed light source. The detector registers the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).[1]
Computational Modeling of Photophysical Properties
In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and photophysical properties of molecules like 5-(2-Fluorophenyl)oxazole.[13]
Theoretical Approach
-
Ground State Geometry Optimization: The molecular geometry of 5-(2-Fluorophenyl)oxazole in its ground state (S0) is optimized using DFT calculations, often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).
-
Excited State Calculations: TD-DFT is then employed to calculate the vertical excitation energies, which correspond to the UV-Vis absorption maxima. This method also provides information about the nature of the electronic transitions, such as whether they are localized or involve intramolecular charge transfer.
-
Excited State Geometry Optimization: The geometry of the first excited state (S1) can also be optimized to predict the emission wavelength.
-
Solvent Effects: The influence of different solvents can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).
These theoretical calculations can help to rationalize the experimental findings and guide the design of new oxazole derivatives with tailored photophysical properties.[13]
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the synthesis and comprehensive photophysical characterization of 5-(2-Fluorophenyl)oxazole.
Intramolecular Charge Transfer (ICT) in a 5-Phenyloxazole Derivative
Caption: Simplified representation of intramolecular charge transfer (ICT) upon photoexcitation in a 5-phenyloxazole derivative.
Conclusion and Future Directions
While direct experimental data on 5-(2-Fluorophenyl)oxazole remains to be published, this in-depth technical guide provides a robust framework for understanding its anticipated photophysical properties. Based on strong analogies with related 5-phenyloxazole derivatives, it is predicted that this compound will be a fluorescent molecule with a significant Stokes shift and exhibit solvatochromic behavior. The detailed experimental and computational protocols outlined herein offer a clear roadmap for the comprehensive characterization of this and other novel oxazole-based fluorophores.
Future research should focus on the synthesis and experimental validation of the photophysical properties of 5-(2-Fluorophenyl)oxazole. Investigating the impact of the fluorine substituent's position on the phenyl ring (ortho, meta, para) would provide valuable structure-property relationships. Furthermore, exploring the application of this and similar fluorophores in biological imaging and as components in organic electronic devices will undoubtedly be a fruitful area of investigation for researchers and drug development professionals.
References
Sources
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Methodological & Application
Application Notes and Protocols for the Van Leusen Reaction: Synthesis of 5-(2-Fluorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Van Leusen Reaction as a Cornerstone in Heterocyclic Chemistry
The Van Leusen oxazole synthesis is a powerful and versatile transformation in organic chemistry, enabling the formation of the oxazole ring system from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This reaction has become a staple for synthetic chemists due to its operational simplicity, the use of a stable and commercially available reagent in TosMIC, and its broad applicability in the synthesis of 5-substituted oxazoles.[2] The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1][3] This guide provides a detailed technical overview, including reaction mechanisms, optimized protocols, and practical insights for the successful synthesis of 5-(2-Fluorophenyl)oxazole, a valuable building block in drug discovery programs.
Mechanistic Insights: A Stepwise Cycloaddition-Elimination Cascade
The Van Leusen oxazole synthesis proceeds through a well-established multi-step mechanism initiated by the deprotonation of TosMIC.[4][5] The key mechanistic steps are as follows:
-
Deprotonation of TosMIC: A base, typically a carbonate or an alkoxide, removes the acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion.[4]
-
Nucleophilic Attack: The TosMIC anion then attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2-fluorobenzaldehyde).[2]
-
Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, forming an oxazoline intermediate.[4]
-
Elimination of p-Toluenesulfinic Acid: The final step involves the base-mediated elimination of the tosyl group as p-toluenesulfinic acid, leading to the aromatization of the ring and the formation of the desired 5-substituted oxazole.[1][2]
It is noteworthy that aromatic aldehydes bearing electron-withdrawing substituents, such as the fluorine atom in 2-fluorobenzaldehyde, often exhibit enhanced reactivity in this transformation.[1]
Experimental Workflow for the Synthesis of 5-(2-Fluorophenyl)oxazole
The following diagram outlines the general experimental workflow for the Van Leusen synthesis of 5-(2-Fluorophenyl)oxazole.
Caption: General experimental workflow for the Van Leusen synthesis of 5-(2-Fluorophenyl)oxazole.
Detailed Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 5-(2-Fluorophenyl)oxazole via the Van Leusen reaction.
Materials:
-
2-Fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in anhydrous methanol, add anhydrous potassium carbonate (2.0 eq).
-
Heat the resulting mixture at reflux (approximately 65 °C) for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-Fluorophenyl)oxazole.
Data Presentation: Reaction Parameters Summary
| Parameter | Condition |
| Aldehyde | 2-Fluorobenzaldehyde |
| Isocyanide | Tosylmethyl isocyanide (TosMIC) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Methanol (MeOH) |
| Stoichiometry (Aldehyde:TosMIC:Base) | 1.0 : 1.1 : 2.0 |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Aqueous work-up and extraction |
| Purification | Column Chromatography |
Advanced Methodologies: Microwave-Assisted Synthesis
For accelerated reaction times and potentially improved yields, microwave-assisted Van Leusen synthesis can be employed. This approach often leads to the desired product in a matter of minutes.[6]
Illustrative Microwave Protocol:
-
In a microwave process vial, combine 2-fluorobenzaldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.5 eq) in methanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 105 °C) for a short duration (e.g., 20 minutes).[7]
-
After cooling, the reaction mixture can be worked up and purified as described in the conventional protocol.
Caption: Key components and transformation in the Van Leusen synthesis of 5-(2-Fluorophenyl)oxazole.
Troubleshooting and Field-Proven Insights
-
Purity of Reagents: Ensure that all reagents, especially TosMIC and the solvent, are of high purity and anhydrous. Moisture can significantly impact the reaction efficiency.
-
Base Strength and Solubility: Potassium carbonate is a commonly used and effective base. For less reactive aldehydes, a stronger base like potassium tert-butoxide might be considered, although this may require anhydrous conditions and an aprotic solvent.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
-
Purification: The byproduct, p-toluenesulfinic acid, and its salts are water-soluble and can be effectively removed during the aqueous work-up. However, careful column chromatography is often necessary to obtain the product in high purity.
-
Alternative Work-up: In some cases, using a basic ion exchange resin can simplify the purification process by sequestering the acidic byproduct and excess base, allowing for purification by simple filtration.
Conclusion
The Van Leusen oxazole synthesis provides a reliable and straightforward route to 5-(2-Fluorophenyl)oxazole. By understanding the underlying mechanism and adhering to optimized experimental protocols, researchers can efficiently synthesize this valuable heterocyclic building block. The versatility of the Van Leusen reaction, coupled with the potential for microwave-assisted acceleration, ensures its continued importance in the fields of medicinal chemistry and drug development.
References
-
Sisko, J.; Kassick, A.J.; Mellinger, M.; Filan, J.J.; Allen,A.; Olsen, M.A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]
-
Zheng, X.; Liu, W.; Zhang, D.; Liu, H. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1594. [Link]
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds. Tetrahedron Lett.1972 , 13 (23), 2369-2372. [Link]
-
Cortés-Cortés, C.; et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Proceedings2020 , 68, 1. [Link]
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Rashamuse, K. J.; et al. A MW-assisted van Leusen synthesis of unusual 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles and 5-aryl-1,3-oxazole compounds. Molecules2020 , 25, 1594. [Link]
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Application Note & Protocols: Transition Metal-Catalyzed C-H Activation of 5-(2-Fluorophenyl)oxazole for Late-Stage Functionalization
Introduction: The Strategic Value of C-H Activation on Fluorinated Heterocycles
In the landscape of modern drug discovery and materials science, molecules incorporating fluorinated aryl groups and heterocyclic scaffolds, such as oxazoles, are of paramount importance. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical agents.[1][2] Oxazoles are a privileged structural motif found in numerous natural products and biologically active compounds. The combination of these two moieties in 5-(2-Fluorophenyl)oxazole presents a valuable building block, yet its selective functionalization poses a significant synthetic challenge.
Transition metal-catalyzed C-H activation has emerged as a transformative and atom-economical strategy for forging new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[3][4][5] This approach offers a direct pathway to modify complex molecules in late-stage syntheses.
This guide focuses on the transition metal-catalyzed C-H activation of 5-(2-Fluorophenyl)oxazole. The substrate presents two primary sites for C-H activation: the C-H bonds on the oxazole ring and the C-H bonds on the fluorophenyl ring. The presence of the fluorine atom significantly influences the reactivity of the adjacent C-H bond, making it a focal point for regioselective functionalization. The ortho-fluorine substituent enhances the acidity of the proximal C-H bond and can stabilize the transition state of metalation, thereby directing catalytic activity to this specific site.[6][7][8] This document provides a detailed exploration of the mechanistic principles, optimized protocols, and practical insights for leveraging palladium and rhodium catalysts to achieve selective C-H functionalization of this key substrate.
Mechanistic Principles: Directing Effects and Catalytic Cycles
The success of a C-H activation reaction hinges on the catalyst's ability to selectively cleave a specific C-H bond in the presence of many others. In the case of 5-(2-Fluorophenyl)oxazole, the regioselectivity is governed by the interplay between the directing capacity of the oxazole's nitrogen atom and the electronic influence of the fluorine substituent.
The Concerted Metalation-Deprotonation (CMD) Pathway
For many palladium-catalyzed reactions, the operative mechanism is the Concerted Metalation-Deprotonation (CMD) pathway.[7][9][10] In this mechanism, the C-H bond cleavage is facilitated by a basic ligand, often an acetate or carbonate, coordinated to the metal center. The base assists in abstracting the proton simultaneously as the metal coordinates to the carbon, avoiding the formation of a high-energy, discrete organometallic intermediate. This process is particularly favored for less acidic C-H bonds. The oxazole nitrogen can act as a weakly coordinating directing group, bringing the palladium catalyst into proximity with the ortho C-H bonds of the phenyl ring.
The Role of the ortho-Fluorine Substituent
The fluorine atom plays a crucial role in directing C-H activation to its adjacent position. This is due to two primary factors:
-
Thermodynamic Stabilization : The formation of a metal-carbon bond is more favorable at the position ortho to the fluorine. The electron-withdrawing nature of fluorine strengthens the resulting M-C bond, making the C-H activation step more thermodynamically favorable.[1][6]
-
Kinetic Acceleration : The inductive effect of fluorine increases the acidity of the ortho C-H bond, lowering the activation energy for the deprotonation step in mechanisms like CMD.[7][8]
These combined effects create a strong preference for functionalization at the C6' position of the 2-fluorophenyl ring.
Catalytic Cycle Visualization
The diagram below illustrates a generalized catalytic cycle for the palladium-catalyzed direct arylation of the fluorophenyl ring, a representative example of C-H activation on this substrate.
Caption: Generalized catalytic cycle for Pd-catalyzed direct arylation.
Experimental Protocols & Application Data
The following sections provide detailed, step-by-step protocols for the C-H functionalization of 5-(2-Fluorophenyl)oxazole using well-established catalytic systems.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation
This protocol describes the coupling of 5-(2-Fluorophenyl)oxazole with various aryl halides. Direct arylation is a cornerstone of C-H activation, enabling the synthesis of complex biaryl structures.[11][12]
Experimental Workflow Diagram
Caption: Standard workflow for a C-H activation experiment.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-(2-Fluorophenyl)oxazole (1.0 equiv.), the aryl halide (1.2 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., RuPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMA or DMF, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (3x) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Rationale for Component Selection:
-
Catalyst (Pd(OAc)₂): A common, air-stable, and effective Pd(II) precursor.[13]
-
Ligand (RuPhos): Bulky, electron-rich phosphine ligands are known to promote C-H activation and facilitate the reductive elimination step. Ligand choice is critical and can dramatically affect yield and selectivity.[11][14]
-
Base (K₂CO₃): A moderately strong inorganic base sufficient to facilitate the CMD pathway without causing substrate degradation.[14]
-
Solvent (DMA): Polar aprotic solvents are often superior for these reactions as they can help to solubilize the reagents and stabilize charged intermediates.[14][15]
Table 1: Representative Data for Palladium-Catalyzed C-H Arylation
| Entry | Aryl Halide Partner | Product | Expected Yield Range |
| 1 | 4-Iodoanisole | 5-(2-Fluoro-6-(4-methoxyphenyl)phenyl)oxazole | 75-85% |
| 2 | 4-Bromobenzonitrile | 4'-(5-Oxazolyl)-3'-fluorobiphenyl-4-carbonitrile | 60-75% |
| 3 | 3-Iodopyridine | 5-(2-Fluoro-6-(pyridin-3-yl)phenyl)oxazole | 55-70% |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 5-(2-Fluoro-6-(4-(trifluoromethyl)phenyl)phenyl)oxazole | 65-80% |
Protocol 2: Rhodium(III)-Catalyzed C-H Olefination
Rhodium catalysts, particularly cationic Cp*Rh(III) complexes, are highly effective for coupling arenes with alkenes (oxidative Heck reaction).[16][17] This protocol outlines the olefination of the C-H bond ortho to the fluorine atom.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried screw-cap vial, add 5-(2-Fluorophenyl)oxazole (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant/halide scavenger (e.g., AgSbF₆, 10 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon).
-
Solvent and Reactant Addition: Add a solvent such as 1,2-dichloroethane (DCE) or t-AmylOH (0.2 M), followed by the alkene coupling partner (e.g., n-butyl acrylate, 1.5 equiv.).
-
Reaction: Place the sealed vial in a preheated heating block at 80-100 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction with dichloromethane (DCM) and filter through a plug of silica gel, eluting with additional DCM/ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the olefinated product.
Rationale for Component Selection:
-
Catalyst ([Cp*RhCl₂]₂): A robust and widely used Rh(III) precatalyst for C-H activation.[16][18]
-
Oxidant (AgSbF₆): The silver salt serves a dual purpose: it abstracts the chloride ligands from the rhodium precatalyst to generate the active cationic species, and it can act as an oxidant in the catalytic cycle.
-
Alkene (n-butyl acrylate): Electron-deficient alkenes are highly effective coupling partners in these transformations.
-
Solvent (DCE): A non-coordinating solvent that is suitable for the reaction temperature and reagent solubility.
Table 2: Representative Data for Rhodium-Catalyzed C-H Olefination
| Entry | Alkene Partner | Product | Expected Yield Range |
| 1 | n-Butyl acrylate | Butyl (E)-3-(2-(5-oxazolyl)-3-fluorophenyl)acrylate | 70-85% |
| 2 | Styrene | 5-(2-Fluoro-6-((E)-styryl)phenyl)oxazole | 60-75% |
| 3 | N-Vinylacetamide | N-((E)-2-(2-(5-oxazolyl)-3-fluorophenyl)vinyl)acetamide | 55-70% |
Troubleshooting and Optimization Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent combination. | Screen different palladium precursors (e.g., PdCl₂(MeCN)₂) or ligands. Increase temperature in 10 °C increments. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvents. Ensure the reaction is under a strictly inert atmosphere. |
| Poor Regioselectivity | Competing C-H activation on the oxazole ring or other sites. | Modify the directing group if possible. For Pd-catalysis, ligand choice is critical; bulkier ligands often enhance ortho-selectivity.[14][19] For Rh-catalysis, changing the solvent or additives may alter selectivity. |
| Product Decomposition | Reaction temperature is too high; Product is sensitive to the base or catalyst. | Reduce the reaction temperature and extend the reaction time. Use a milder base (e.g., AcOK). Minimize reaction time once the starting material is consumed. |
| Formation of Homocoupled Byproducts | Oxidative conditions favoring the coupling of two aryl halide or two substrate molecules. | Adjust the stoichiometry of the coupling partners. Ensure slow addition of the oxidant if applicable. Add a phosphine ligand to suppress Pd(0) agglomeration. |
Conclusion
The transition metal-catalyzed C-H activation of 5-(2-Fluorophenyl)oxazole provides a powerful and direct route for the synthesis of highly functionalized molecules relevant to pharmaceutical and materials research. The inherent directing effect of the ortho-fluorine substituent, combined with the coordinating ability of the oxazole moiety, allows for predictable and selective functionalization at the C6' position of the phenyl ring. By carefully selecting the catalyst (Pd or Rh), ligands, and reaction conditions, researchers can effectively perform a range of transformations, including arylations and olefinations. The protocols and insights provided in this guide serve as a robust starting point for scientists and professionals seeking to leverage C-H activation for late-stage molecular diversification.
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Title: Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates Source: ResearchGate URL: [Link]
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Title: Palladium-catalyzed C-H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles Source: ResearchGate URL: [Link]
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Title: Rhodium-catalyzed direct C-H addition of 4,4-dimethyl-2-oxazoline to alkenes Source: PubMed URL: [Link]
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Title: Rhodium-catalyzed C2 and C4 C–H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes: a facile access to substituted and fused carbazoles Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Rhodium-Catalyzed Directed C–H Amidation of Imidazoheterocycles with Dioxazolones Source: Organic Letters URL: [Link]
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Title: Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions Source: ACS Publications URL: [Link]
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Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Source: Beilstein Journals URL: [Link]
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Title: Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes Source: RSC Publishing URL: [Link]
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Title: Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Source: Research Explorer - The University of Manchester URL: [Link]
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Preparation of 5-(2-Fluorophenyl)oxazole from 2-Fluorobenzaldehyde: An Application and Protocol Guide
Abstract
This document provides a comprehensive guide for the synthesis of 5-(2-Fluorophenyl)oxazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The featured protocol utilizes the robust and versatile Van Leusen oxazole synthesis, reacting 2-fluorobenzaldehyde with tosylmethyl isocyanide (TosMIC). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a step-by-step experimental protocol.
Introduction: The Significance of the Oxazole Moiety
Oxazoles are a prominent class of five-membered heterocyclic compounds that are integral to numerous biologically active natural products and pharmaceutical agents.[1] The inherent structural features of the oxazole ring allow it to participate in various non-covalent interactions, making it a privileged scaffold in drug design. The specific target of this guide, 5-(2-Fluorophenyl)oxazole, incorporates a fluorinated phenyl group, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
The Van Leusen oxazole synthesis, first reported in 1972, stands as a cornerstone of heterocyclic chemistry for its reliability and broad applicability in constructing the oxazole ring system.[2] This method employs tosylmethyl isocyanide (TosMIC), a stable and odorless isocyanide reagent, which reacts with aldehydes in the presence of a base to yield 5-substituted oxazoles.[3][4]
Synthetic Strategy: The Van Leusen Oxazole Synthesis
The chosen synthetic route for preparing 5-(2-Fluorophenyl)oxazole is the Van Leusen reaction, a powerful method for forming the oxazole ring.[5][6] This reaction is characterized by its operational simplicity and the use of the versatile reagent, tosylmethyl isocyanide (TosMIC).[3][4]
Reaction Mechanism
The mechanism of the Van Leusen oxazole synthesis is a well-established, multi-step process.[7]
-
Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, in this case, potassium carbonate. This generates a nucleophilic carbanion.[5]
-
Nucleophilic Attack: The TosMIC anion then performs a nucleophilic attack on the carbonyl carbon of 2-fluorobenzaldehyde.
-
Intramolecular Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[5]
-
Elimination: The final step involves the elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic 5-(2-Fluorophenyl)oxazole ring.[3]
// Reactants TosMIC [label="TosMIC"]; Aldehyde [label="2-Fluorobenzaldehyde"]; Base [label="K₂CO₃"];
// Intermediates TosMIC_Anion [label="TosMIC Anion"]; Alkoxide [label="Alkoxide Intermediate"]; Oxazoline [label="Oxazoline Intermediate"];
// Product Oxazole [label="5-(2-Fluorophenyl)oxazole"];
// Arrows TosMIC -> TosMIC_Anion [label=" Deprotonation"]; Base -> TosMIC_Anion; Aldehyde -> Alkoxide; TosMIC_Anion -> Alkoxide [label=" Nucleophilic Attack"]; Alkoxide -> Oxazoline [label=" Intramolecular\n Cyclization"]; Oxazoline -> Oxazole [label=" Elimination of\n p-toluenesulfinic acid"]; } caption: "Mechanism of the Van Leusen Oxazole Synthesis"
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-(2-Fluorophenyl)oxazole.
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Purity | Supplier |
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 446-52-6 | ≥97% | Sigma-Aldrich |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 36635-61-7 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Sigma-Aldrich |
| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | - | In-house prep. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Sigma-Aldrich |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Standard laboratory glassware
Synthetic Procedure
// Steps A [label="1. Combine Reactants:\n2-Fluorobenzaldehyde, TosMIC, K₂CO₃ in Methanol"]; B [label="2. Reaction:\nReflux the mixture"]; C [label="3. Monitoring:\nTrack progress with TLC"]; D [label="4. Work-up:\nRemove methanol, add water and DCM"]; E [label="5. Extraction:\nSeparate organic layer"]; F [label="6. Washing:\nWash with saturated NaHCO₃ solution"]; G [label="7. Drying:\nDry organic layer with Na₂SO₄"]; H [label="8. Concentration:\nRemove solvent via rotary evaporation"]; I [label="9. Purification:\nColumn chromatography (if necessary)"]; J [label="10. Characterization:\nNMR, IR, Mass Spectrometry"];
// Workflow A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } caption: "General Experimental Workflow for Synthesis"
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorobenzaldehyde (1.0 mmol, 124.1 mg), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 214.7 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).[3]
-
Solvent Addition: Add 10 mL of anhydrous methanol to the flask.[3]
-
Reaction Execution: Stir the reaction mixture and heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 20 mL of water and 20 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional 10 mL of DCM.
-
Washing: Combine the organic layers and wash with 20 mL of a saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 5-(2-Fluorophenyl)oxazole.
Characterization
The identity and purity of the synthesized 5-(2-Fluorophenyl)oxazole should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the 2-fluorophenyl group and the oxazole ring protons will be observed in the aromatic region (typically δ 7.0-8.5 ppm). |
| ¹³C NMR | Signals corresponding to the carbon atoms of the 2-fluorophenyl and oxazole rings. The carbon attached to the fluorine will show a characteristic coupling. |
| Mass Spec. | The molecular ion peak corresponding to the mass of 5-(2-Fluorophenyl)oxazole (C₉H₆FNO, M.W. 163.15) should be observed.[8] |
| FT-IR | Characteristic peaks for C-F stretching, C=N stretching of the oxazole ring, and C-H stretching of the aromatic rings. |
Safety and Handling
2-Fluorobenzaldehyde:
-
Flammable liquid and vapor.[9]
-
Harmful if swallowed and may cause lung damage.[9]
-
Causes skin and eye irritation.[9]
-
Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Tosylmethyl isocyanide (TosMIC):
-
While less odorous than many isocyanides, it should still be handled with care in a well-ventilated fume hood.[4]
-
Avoid inhalation and contact with skin and eyes.
Potassium Carbonate:
-
A weak base, but can cause irritation upon contact with skin and eyes.[11]
-
Handle with gloves and safety glasses.
Methanol:
-
Toxic and flammable.
-
Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Van Leusen oxazole synthesis provides an efficient and straightforward method for the preparation of 5-(2-Fluorophenyl)oxazole from 2-fluorobenzaldehyde.[2] This protocol, with its detailed steps and safety considerations, offers a reliable guide for researchers in organic and medicinal chemistry. The versatility of this reaction allows for the synthesis of a wide array of substituted oxazoles, which are valuable building blocks in the development of new therapeutic agents and functional materials.
References
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Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 27). TosMIC. Retrieved from [Link]
-
Barrett, A. G. M., et al. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(2), 271–273. [Link]
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Wang, Z., et al. (2019). Rhodium-catalyzed homodimerization–cyclization reaction of two vinyl isocyanides: a general route to 2-(isoquinolin-1-yl)oxazoles. Organic Chemistry Frontiers. [Link]
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Barrett, A. G. M., et al. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. PubMed. Retrieved from [Link]
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Wikipedia. (2023, April 29). Van Leusen reaction. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Potassium Carbonate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of oxazole derivatives from solid phase TosMIC. Retrieved from [Link]
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Zhang, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Kulkarni, P. S., & Gawade, S. A. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. French-Ukrainian Journal of Chemistry. Retrieved from [Link]
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Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1298. [Link]
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Deiters, A., et al. (2008). Synthesis of Vinyl-Functionalized Oxazoles by Olefin Cross-Metathesis. The Journal of Organic Chemistry, 73(6), 2439–2442. [Link]
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Hrytsai, I., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4H-1,2,4-triazole-3-thiol as potential antimicrobial agents. Journal of the Faculty of Pharmacy of Ankara University, 46(2), 435-450. [Link]
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Yurttaş, L., et al. (2016). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 20(3), 361-369. [Link]
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Li, J., et al. (2014). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Archiv der Pharmazie, 347(11), 819–826. [Link]
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Szurmai, Z., et al. (2022). A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. Molecules, 27(24), 8758. [Link]
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The Rising Star in Coordination Chemistry: Application Notes for 5-(2-Fluorophenyl)oxazole as a Versatile Ligand
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of coordination chemistry and drug discovery, the design of novel ligands is a critical driver of innovation. The strategic introduction of fluorine atoms into organic scaffolds has emerged as a powerful tool to modulate the electronic properties, stability, and biological activity of metal complexes.[1][2] This guide introduces 5-(2-Fluorophenyl)oxazole, a promising heterocyclic ligand, and provides a comprehensive overview of its synthesis, coordination chemistry, and potential applications in catalysis and medicinal chemistry.
The oxazole core is a well-established pharmacophore found in numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[3][4][5] The incorporation of a 2-fluorophenyl group at the 5-position of the oxazole ring is anticipated to bestow unique characteristics upon its metal complexes. The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, thereby tuning its reactivity and catalytic performance.[6][7] Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability, properties highly desirable in the development of novel therapeutic agents.[1]
This document serves as a detailed technical guide, offering field-proven insights and self-validating protocols for researchers venturing into the use of 5-(2-Fluorophenyl)oxazole as a ligand.
Synthesis of 5-(2-Fluorophenyl)oxazole: A Detailed Protocol
The van Leusen oxazole synthesis is a robust and widely employed method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10][11] This approach offers a direct and efficient route to 5-(2-Fluorophenyl)oxazole.
Experimental Protocol: Van Leusen Synthesis of 5-(2-Fluorophenyl)oxazole
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-(2-Fluorophenyl)oxazole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Workflow for the van Leusen synthesis of 5-(2-Fluorophenyl)oxazole.
Characterization of 5-(2-Fluorophenyl)oxazole
The synthesized ligand should be thoroughly characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the fluorophenyl and oxazole rings. |
| ¹³C NMR | Carbons of the fluorophenyl and oxazole rings. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the phenyl ring. |
| FT-IR | Characteristic vibrational bands for C-F, C=N, and C-O bonds. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass. |
Coordination Chemistry: Synthesis of Metal Complexes
5-(2-Fluorophenyl)oxazole can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the oxazole ring. The following is a general protocol for the synthesis of a palladium(II) complex, which can be adapted for other transition metals.
Experimental Protocol: Synthesis of a Pd(II)-[5-(2-Fluorophenyl)oxazole] Complex
Materials:
-
5-(2-Fluorophenyl)oxazole (2.0 eq)
-
(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 eq)
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve (acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 5-(2-Fluorophenyl)oxazole (2.0 eq) in anhydrous dichloromethane.
-
Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for several hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under vacuum to induce precipitation.
-
Wash the resulting solid with anhydrous diethyl ether and dry it under vacuum.
Caption: General workflow for the synthesis of a Pd(II) complex with 5-(2-Fluorophenyl)oxazole.
Characterization of the Metal Complex
The resulting metal complex should be characterized to determine its structure and properties.
| Technique | Expected Information |
| ¹H, ¹³C, ¹⁹F NMR | Shifts in the ligand signals upon coordination to the metal center. |
| FT-IR | Changes in the vibrational frequencies of the oxazole ring upon coordination. |
| Elemental Analysis | Confirmation of the elemental composition of the complex. |
| X-ray Crystallography | Definitive structural information, including bond lengths and angles. |
Potential Applications in Homogeneous Catalysis
Metal complexes bearing N-heterocyclic ligands are widely used as catalysts in a variety of organic transformations.[12][13][14] The electronic properties of the 5-(2-Fluorophenyl)oxazole ligand make its metal complexes promising candidates for various catalytic applications. The electron-withdrawing fluorine atom can enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity.[6][15][16]
Potential Catalytic Reactions:
-
Cross-Coupling Reactions: Palladium complexes of 5-(2-Fluorophenyl)oxazole could be effective catalysts for Suzuki, Heck, and Buchwald-Hartwig amination reactions.[12][13]
-
Hydrogenation and Hydroformylation: Rhodium or iridium complexes could be explored for the hydrogenation and hydroformylation of alkenes and alkynes.[6]
-
Polymerization: Vanadium complexes with oxazole-based ligands have shown activity in ethylene polymerization.[17]
Prospective Applications in Medicinal Chemistry and Drug Development
Oxazole derivatives are known to exhibit a wide range of biological activities.[1][3] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule.[1] Metal complexes of 5-(2-Fluorophenyl)oxazole could therefore represent a novel class of therapeutic agents.
Potential Therapeutic Areas:
-
Anticancer Agents: The planar oxazole ring can intercalate with DNA, and the metal center can coordinate to biological macromolecules. The fluorine substituent may enhance cellular uptake and metabolic stability.
-
Antimicrobial Agents: The coordination of the ligand to a metal ion can enhance its antimicrobial activity.
-
Enzyme Inhibitors: The specific geometry and electronic properties of the metal complexes could allow for targeted inhibition of enzymes implicated in various diseases.
Conclusion
5-(2-Fluorophenyl)oxazole is a ligand with significant potential in coordination chemistry, catalysis, and medicinal chemistry. Its synthesis via the van Leusen reaction is straightforward, and it can be expected to form stable complexes with a variety of transition metals. The presence of the 2-fluorophenyl group is anticipated to confer advantageous electronic and pharmacological properties to these complexes. The protocols and prospective applications outlined in this guide provide a solid foundation for researchers to explore the rich chemistry and potential of this versatile ligand.
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Application Note & Protocols for the Scale-Up Manufacturing of 5-(2-Fluorophenyl)oxazole
Abstract: This document provides a comprehensive technical guide for the synthesis and scale-up of 5-(2-Fluorophenyl)oxazole, a key heterocyclic motif with significant applications in medicinal chemistry and drug development.[1][2] We present a detailed rationale for selecting the Van Leusen oxazole synthesis as the preferred manufacturing route due to its efficiency, mild conditions, and scalability. This guide includes detailed, step-by-step protocols for both laboratory-scale (gram-scale) synthesis and pilot-plant scale (kilogram-scale) production. Critical process parameters, safety considerations, and the integration of Process Analytical Technology (PAT) for enhanced process control are discussed to ensure a robust, reproducible, and compliant manufacturing process in line with Good Manufacturing Practices (GMP).
Introduction and Strategic Synthesis Selection
The oxazole ring is a privileged scaffold in pharmaceutical sciences, found in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3] 5-(2-Fluorophenyl)oxazole serves as a crucial building block for more complex active pharmaceutical ingredients (APIs). The successful transition from laboratory discovery to commercial production hinges on the development of a scalable, safe, and economically viable synthetic route.
Several classical methods exist for oxazole synthesis, including the Robinson-Gabriel, Fischer, and Bredereck syntheses.[1][4] However, these routes often require harsh conditions, such as the use of strong dehydrating agents (e.g., concentrated H₂SO₄, PCl₅) or gaseous reagents, which pose significant challenges for large-scale industrial manufacturing in terms of safety, material handling, and equipment compatibility.[5][6][7]
For the synthesis of 5-substituted oxazoles, the Van Leusen oxazole synthesis , first reported in 1972, offers a superior alternative.[2][8] This methodology utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions.[1][9] Its advantages for scale-up are numerous:
-
Mild Reaction Conditions: Typically proceeds at or near reflux in common alcoholic solvents, avoiding the need for cryogenic temperatures or high-pressure equipment.
-
High Atom Economy: It is a [3+2] cycloaddition reaction that efficiently constructs the oxazole core.[2]
-
Broad Applicability: Tolerates a wide range of functional groups on the aldehyde starting material.
-
Readily Available Starting Materials: 2-Fluorobenzaldehyde and TosMIC are commercially available in bulk quantities.
Based on this analysis, the Van Leusen synthesis is selected as the most robust and scalable pathway for manufacturing 5-(2-Fluorophenyl)oxazole.
Reaction Mechanism: The Van Leusen Synthesis
The reaction proceeds via a well-established mechanism involving the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[9][10] The key steps are:
-
Deprotonation: A base, such as potassium carbonate, removes the acidic proton from the α-carbon of TosMIC.
-
Nucleophilic Attack: The resulting TosMIC anion attacks the carbonyl carbon of 2-fluorobenzaldehyde.
-
Cyclization: The intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.
-
Elimination: A second deprotonation and subsequent elimination of the tosyl group yields the final 5-(2-Fluorophenyl)oxazole product.
Caption: Van Leusen reaction mechanism for oxazole synthesis.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol establishes the baseline process parameters for the synthesis of 5-(2-Fluorophenyl)oxazole.
Materials & Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle with stirring capabilities.
-
2-Fluorobenzaldehyde (9.9 g, 80 mmol, 1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (17.2 g, 88 mmol, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (24.3 g, 176 mmol, 2.2 eq)
-
Anhydrous Methanol (250 mL)
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the 500 mL three-neck flask with 2-Fluorobenzaldehyde, TosMIC, and anhydrous methanol.
-
Reagent Addition: Begin stirring the mixture and add the powdered anhydrous potassium carbonate in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate (200 mL) and water (200 mL). Separate the organic layer, and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford pure 5-(2-Fluorophenyl)oxazole as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Scale-Up Procedures and Critical Considerations
Transitioning from a 10-gram laboratory synthesis to a 1-kilogram pilot-plant production requires careful consideration of several critical process parameters.
Process Parameter Comparison
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reactor | 500 mL Glass Flask | 50 L Glass-Lined Steel Reactor | Material compatibility, heat transfer, and volume requirements. |
| Stirring | Magnetic Stir Bar / Mechanical | Overhead Impeller (e.g., Pfaudler) | Ensures efficient mixing and heat distribution in a larger volume. |
| Heating/Cooling | Heating Mantle | Jacketed Vessel with Thermal Fluid | Provides precise and uniform temperature control; critical for managing potential exotherms. |
| Reagent Addition | All at once | Controlled addition via pump | Manages reaction rate and heat generation. Prevents localized "hot spots." |
| Solvent Volume | ~25 mL / g | ~15 mL / g | Reduced solvent ratio improves throughput and reduces waste, feasible with better mixing. |
| Work-up | Separatory Funnel / Rotovap | In-reactor phase separation / Vacuum distillation | Industrial standard procedures for large volumes. |
| Isolation | Gravity/Vacuum Filtration | Centrifuge / Filter Dryer | Efficiently separates large quantities of solid product from the mother liquor. |
| Drying | Vacuum Oven | Agitated Vacuum Dryer | Ensures uniform and efficient drying of the final product. |
Key Scale-Up Challenges and Solutions
-
Heat Management: While the Van Leusen reaction is not violently exothermic, the initial dissolution and reaction can generate heat. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Solution: Use a jacketed reactor with a thermal control unit. Add the potassium carbonate portion-wise or via a solids charging system to control the rate of reaction initiation.
-
Mass Transfer: Inefficient mixing can lead to low yields and impurity formation. The suspension of potassium carbonate must be kept homogeneous. Solution: Select an appropriate agitator type (e.g., retreat curve impeller or pitched-blade turbine) and agitation speed, determined through mixing studies or modeling.
-
Work-up and Product Isolation: Handling large volumes of flammable solvents and separating phases requires specialized equipment. Solution: Perform the quench and phase separations directly in the reactor. Use a pressure nutsche filter or a centrifuge for product isolation to ensure high recovery and operator safety.
-
Crystallization and Purity: Achieving a consistent crystal form and high purity is critical for an API intermediate. Solution: Develop a robust crystallization protocol by defining the solvent system, cooling profile, and seeding strategy. Particle size can be controlled through agitation rate and cooling time.
Pilot-Scale Manufacturing Protocol (1 kg Scale)
This protocol is designed for execution in a standard pilot-plant environment under GMP guidelines.
Equipment:
-
50 L Glass-Lined Steel Reactor with overhead agitation, reflux condenser, temperature control unit, and bottom discharge valve.
-
Solvent charging pumps.
-
Centrifuge or Nutsche Filter-Dryer.
-
Vacuum Tray Dryer.
Procedure:
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.
-
Reactor Charging: Charge anhydrous methanol (15 L) to the reactor. Add 2-Fluorobenzaldehyde (1.0 kg, 8.06 mol) and TosMIC (1.73 kg, 8.86 mol) with moderate agitation.
-
Reaction Initiation: Begin controlled addition of powdered anhydrous potassium carbonate (2.45 kg, 17.7 mol) over 30-60 minutes, monitoring the internal temperature. Allow the temperature to rise to no more than 40°C during the addition.
-
Reaction Execution: After the addition is complete, heat the reactor contents to reflux (~65°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Take samples hourly and analyze by HPLC to monitor the consumption of the starting material. The reaction is deemed complete when <1% of the limiting reagent remains.
-
Solvent Removal: Cool the reactor to 30-40°C and distill off the methanol under vacuum.
-
Aqueous Work-up: Add water (20 L) and ethyl acetate (20 L) to the reactor. Agitate for 15 minutes, then stop the agitator and allow the layers to separate for 30 minutes. Drain the lower aqueous layer.
-
Washing: Add water (10 L) to the reactor, agitate for 15 minutes, settle, and drain the aqueous layer. Repeat with a brine wash (10 L).
-
Isolation: Transfer the product-rich ethyl acetate solution to a clean, crystallizer vessel. Concentrate the solution under vacuum to approximately one-third of its original volume and cool according to a pre-defined profile to induce crystallization.
-
Filtration and Drying: Isolate the product by centrifugation. Wash the cake with cold heptane. Dry the solid in a vacuum tray dryer at 45-50°C until the loss on drying (LOD) is <0.5%.
-
Packaging: Package the final product, 5-(2-Fluorophenyl)oxazole (expected yield: 1.0-1.2 kg, 75-90%), in double-lined polyethylene bags under a nitrogen atmosphere.
Caption: GMP workflow for the scaled-up manufacturing process.
Process Analytical Technology (PAT) Integration
To enhance process understanding and control, PAT can be implemented.[11] As defined by the FDA, PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[12] For this process, an in-situ FTIR or Raman probe could be inserted into the reactor to continuously monitor the concentration of the TosMIC isocyanide peak (~2140 cm⁻¹) and the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹). This real-time data allows for a more precise determination of reaction completion, potentially reducing cycle times and improving batch-to-batch consistency compared to offline HPLC analysis.[13]
Safety, Hazards, and Regulatory Compliance
Safety & Hazard Analysis:
-
Tosylmethyl isocyanide (TosMIC): Isocyanides are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated area.
-
Flammable Solvents: Methanol and ethyl acetate are flammable. All equipment must be properly grounded, and the manufacturing area should be rated for flammable solvent handling.
-
Potassium Carbonate: While not highly hazardous, it is a basic dust that can be irritating. Dust masks and gloves are recommended during charging operations.
Regulatory Compliance: The manufacturing of API intermediates and final APIs must adhere to the principles of Good Manufacturing Practice (GMP). The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides the framework for ensuring product quality and purity.[14][15][16] All steps, from raw material qualification to final product packaging, must be documented in batch records, and all equipment must be properly qualified and maintained.[17][18]
References
-
Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols. Benchchem. .
-
Process Analytical Technology (PAT) in Pharmaceuticals. Pharmaguideline. .
-
Siddiqui, Z. N., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. .
-
The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem. .
-
Siddiqui, Z. N., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. .
-
Robinson–Gabriel synthesis. Wikipedia. .
-
So, S. S., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC. .
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. .
-
Process Analytical Technology: Enhancing Pharma Development. Steerlife. .
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. .
-
Kumar, V. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical Research & Allied Sciences. .
-
Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. ComplianceOnline. .
-
Guidance for Industry PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Food and Drug Administration. .
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. .
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). .
-
Van Leusen Reaction. Organic Chemistry Portal. .
-
Robinson-Gabriel Synthesis. SynArchive. .
-
Kumar, A., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. .
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. ResearchGate. .
-
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. .
-
International Council for Harmonization (ICH) Q7 (Good Manufacturing Practice Guideline for Active Pharmaceutical Ingredients) Training for Regulators and Industry. NAFDAC. .
-
Browne, D. L., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. .
-
Minimizing Byproduct Formation in Robinson-Gabriel Oxazole Synthesis. Benchchem. .
-
Oxazole. Slideshare. .
-
Fischer oxazole synthesis. Wikipedia. .
-
Patil, S. A., et al. (2021). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. PMC. .
-
Robinson–Gabriel synthesis. Semantic Scholar. .
-
Gram-scale synthesis of oxazole 6 b. ResearchGate. .
-
Ullmann condensation. Wikipedia. .
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. .
-
Photoisomerization of isoxazole to oxazole (Ullman method). ResearchGate. .
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. .
-
Preparation of phosphorus pentachloride. PrepChem. .
-
Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Benchchem. .
-
5-(2-Fluorophenyl)oxazole. ChemScene. .
-
Singh, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. .
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. .
-
Kumar, A., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. .
-
El-Bendary, M. M., et al. (2025). Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry. ACS Omega. .
-
5-(2-Fluorophenyl)oxazole. Fluorochem. .
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. .
-
Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. .
-
Ullmann Reaction. Organic Chemistry Portal. .
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- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
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- 15. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Application Note: Strategic Incorporation of 5-(2-Fluorophenyl)oxazole into Peptide Backbones for Peptidomimetic Drug Discovery
Executive Summary
The transition from native peptides to metabolically stable peptidomimetics is a critical hurdle in drug development. Native peptide bonds are highly susceptible to proteolytic cleavage and often lack the lipophilicity required for cell membrane permeation. The incorporation of heterocyclic scaffolds—specifically oxazoles—into the peptide backbone is a proven strategy to introduce conformational constraints, enhance membrane permeability, and improve pharmacokinetic profiles.
This application note provides a comprehensive guide to incorporating the 5-(2-fluorophenyl)oxazole moiety into peptide backbones. By acting as a rigid dipeptide isostere, this specific building block not only mimics the trans-amide bond but also leverages the unique stereoelectronic properties of fluorine to lock bioactive conformations and facilitate target engagement.
Mechanistic Rationale: The Role of 5-(2-Fluorophenyl)oxazole
To design effective peptidomimetics, scientists must understand the biophysical causality behind structural modifications. The choice of a 5-(2-fluorophenyl)oxazole backbone modification is driven by three primary factors:
-
Conformational Preorganization: The planar nature of the 1,3-oxazole ring restricts the
and dihedral angles of the peptide backbone. This rigidity acts as an entropic spring, preorganizing the peptide into specific secondary structures (such as -turns or extended -helices) and reducing the entropic penalty upon binding to a target receptor . -
The Fluorine Stereoelectronic Effect: Fluorine is highly electronegative but sterically compact (van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen). Placing fluorine at the ortho-position (2-position) of the phenyl ring induces a strong local dipole. More importantly, it restricts the rotational freedom between the phenyl and oxazole rings via stereoelectronic repulsion, effectively locking the pharmacophore into a specific dihedral alignment. Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of adjacent residues and provides a distinct vector for orthogonal halogen bonding within hydrophobic protein pockets.
-
Absolute Protease Resistance: By replacing a scissile amide bond with an aromatic heterocycle, the backbone becomes entirely resistant to both exopeptidases and endopeptidases at the modification site, drastically extending the in vivo half-life of the therapeutic candidate.
Experimental Workflows & Protocols
Depending on the synthetic target, the oxazole moiety can either be introduced as a pre-synthesized building block or constructed de novo on the peptide backbone. Both protocols below are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity.
Protocol A: Direct SPPS Incorporation using 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
This protocol details the coupling of the commercially available building block, 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 347187-18-2), to a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).
Causality for Reagent Selection: Oxazole-4-carboxylic acids are electronically deactivated compared to standard aliphatic Fmoc-amino acids. The electron-withdrawing nature of the oxazole ring reduces the electrophilicity of the activated carbonyl intermediate. Consequently, standard coupling reagents (e.g., HBTU/HOBt) result in sluggish kinetics and high deletion sequence rates. We mandate the use of the highly reactive uronium salt HATU in combination with a strong base (DIPEA) to ensure quantitative conversion.
Step-by-Step Methodology:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to confirm complete deprotection.
-
Pre-Activation: In a separate dry vial, dissolve 0.3 mmol (3 eq) of 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid and 0.3 mmol (3 eq) of HATU in 2 mL of anhydrous DMF. Add 0.6 mmol (6 eq) of N,N-diisopropylethylamine (DIPEA). Stir for exactly 2 minutes to allow the active HOAt-ester to form.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes. (Extended coupling time is critical due to the steric bulk of the fluorophenyl group).
-
Washing & Capping (Critical Step): Wash the resin with DMF (5 × 1 min). To prevent the formation of difficult-to-separate deletion peptides, cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes.
-
Global Cleavage: Cleave the peptide from the resin and deprotect side chains using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
SPPS workflow for the direct incorporation of 5-(2-fluorophenyl)oxazole-4-carboxylic acid.
Protocol B: De Novo On-Resin Oxazole Synthesis via Silver(I)-Mediated Cyclization
When custom substitution patterns are required, the oxazole ring can be synthesized directly on the peptide backbone from a precursor. Traditional cyclodehydration methods (e.g., Burgess reagent) are highly moisture-sensitive and often degrade sensitive peptide side chains. We utilize a modern, mild Silver(I)-mediated cyclization of thioamides .
Causality for Reagent Selection: Thioamides are significantly more nucleophilic than standard amides. Silver(I) acts as a highly specific thiophilic Lewis acid, coordinating to the thiocarbonyl sulfur. This coordination severely depletes electron density at the thioamide carbon, triggering an intramolecular nucleophilic attack by an adjacent serine or threonine hydroxyl group. This forms an oxazoline intermediate under remarkably mild conditions without causing epimerization at the
Step-by-Step Methodology:
-
Thioamide Incorporation: Synthesize the linear peptide up to the desired modification site. Couple an Fmoc-amino acid benzotriazolide precursor to introduce a thioamide linkage directly upstream of a Ser/Thr residue.
-
Cyclization to Oxazoline: Treat the resin-bound thioamide peptide with 3.0 equivalents of
in anhydrous acetonitrile. Agitate for 16-24 hours at room temperature. Validation: The reaction is self-indicating; the formation of a dense, black precipitate confirms that the cyclization to the oxazoline has occurred. -
Oxidation to Oxazole: Wash the resin extensively with DMF and DCM to remove silver salts. Oxidize the resin-bound oxazoline to the fully aromatic oxazole using Bromotrichloromethane (
, 10 eq) and DBU (10 eq) in DCM for 4 hours. -
Cleavage: Proceed with standard TFA-mediated cleavage and RP-HPLC purification.
Silver(I)-mediated cyclization of thioamides to form backbone-inserted oxazoles.
Quantitative Data & Optimization
The successful incorporation of oxazole building blocks requires optimized chemistry. Table 1 summarizes the empirical efficacy of various coupling reagents when reacting sterically hindered, electronically deactivated oxazole-4-carboxylic acids during SPPS.
Table 1: Coupling Reagent Efficacy for Oxazole-4-carboxylic Acids (120 min coupling time)
| Coupling Reagent | Base | Equivalents (Acid:Reagent:Base) | Conversion Yield (%) | Epimerization Rate (%) |
| HBTU / HOBt | DIPEA | 3 : 3 : 6 | 42.5 | < 1.0 |
| DIC / Oxyma | None | 3 : 3 : 0 | 68.2 | < 1.0 |
| HATU / HOAt | DIPEA | 3 : 3 : 6 | > 98.0 | < 1.5 |
| COMU | DIPEA | 3 : 3 : 6 | 96.5 | < 1.0 |
Note: HATU provides the highest conversion yields, but COMU serves as an excellent, less-hazardous alternative with comparable efficacy.
Once incorporated, the 5-(2-fluorophenyl)oxazole moiety drastically alters the biophysical properties of the peptide. Table 2 illustrates the typical pharmacokinetic shifts observed when a native dipeptide motif is replaced with the fluorophenyl oxazole isostere .
Table 2: Pharmacokinetic Parameter Comparison (Native vs. Oxazole-Modified)
| Parameter | Native Peptide (Amide Bond) | 5-(2-Fluorophenyl)oxazole Modified | Fold Change / Impact |
| Serum Half-Life ( | 1.2 Hours | > 24.0 Hours | 20x Increase (Protease Resistance) |
| Lipophilicity (LogP) | -1.4 | +0.8 | Enhanced Membrane Permeability |
| Topological Polar Surface Area | 145 Ų | 112 Ų | Improved Oral Bioavailability Potential |
| Receptor Binding Affinity ( | 45 nM | 12 nM | 3.7x Increase (Entropic Preorganization) |
References
-
Title: Posttranslational chemical installation of azoles into translated peptides Source: Nature Communications, 12, 704 (2021). URL: [Link]
-
Title: Silver(I)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides Source: RSC Advances, 14, 2024. URL: [Link]
-
Title: Synthesis of fluorescent dipeptidomimetics and their ribosomal incorporation into green fluorescent protein Source: Bioorganic & Medicinal Chemistry Letters, 25(21), 4862-4865 (2015). URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(2-Fluorophenyl)oxazole by Column Chromatography
Welcome to the technical support guide for the purification of 5-(2-Fluorophenyl)oxazole. This document is designed for researchers, scientists, and drug development professionals who are utilizing silica gel column chromatography for this specific purification challenge. As a heterocyclic compound containing both aromatic and fluorinated moieties, 5-(2-Fluorophenyl)oxazole presents unique purification considerations. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your separation protocol.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the column chromatography of 5-(2-Fluorophenyl)oxazole. Each answer explains the underlying causality and provides a logical sequence of steps to resolve the problem.
Q1: I'm seeing poor separation between my product and a close-running impurity on the TLC plate and column. How can I improve the resolution?
A1: This is a classic challenge, often caused by impurities with very similar polarity to the target compound, such as positional isomers or des-fluoro analogues.[1] Achieving baseline separation requires a systematic optimization of your chromatographic conditions.
-
Expert Insight: The primary goal is to exploit subtle differences in the way the compounds interact with the stationary and mobile phases. Simply increasing the column length or running the column slower is often inefficient. The key is to alter the selectivity of the system.
-
Troubleshooting Steps:
-
Fine-Tune Mobile Phase Polarity: If your TLC shows two spots that are very close, prepare several new TLC chambers with micro-adjustments to the solvent ratio. For a hexane/ethyl acetate system, try changing the ratio in 2-5% increments (e.g., from 80:20 to 85:15 or 75:25). The ideal system should give your target compound an Rf value between 0.2 and 0.4.[2]
-
Change Solvent System Composition: If adjusting polarity isn't enough, switch one of the solvents to alter the interaction mechanism. For example, replacing hexane with toluene can introduce π-π stacking interactions, which may differentiate your aromatic product from a non-aromatic impurity.[2] Similarly, substituting ethyl acetate with acetone or dichloromethane offers different hydrogen bonding and dipole-dipole interactions.
-
Consider a Specialized Stationary Phase: Because your compound is fluorinated, a pentafluorophenyl (PFP) stationary phase can offer dramatically different selectivity compared to standard silica.[3][4] PFP phases engage in multiple interaction types, including dipole-dipole and π-π interactions, which are particularly effective for separating fluorinated molecules from their non-fluorinated counterparts.[5][6]
-
Q2: My product is eluting with the solvent front (Rf > 0.8) or is completely stuck at the baseline (Rf ≈ 0). What's wrong?
A2: This indicates a significant mismatch between the polarity of your mobile phase and your compound.
-
Expert Insight: The principle of "like dissolves like" is fundamental here. Your mobile phase is either far too polar, carrying everything with it, or far too non-polar, unable to move the compound off the highly polar silica gel.
-
Troubleshooting Steps:
-
If Rf is too high (eluting too fast): Your mobile phase is too polar. Drastically decrease its polarity. If you are using 50:50 hexane/ethyl acetate, start a new TLC analysis with 90:10 or 95:5 hexane/ethyl acetate to find a suitable starting point.[4]
-
If Rf is too low (stuck on baseline): Your mobile phase is not polar enough. Increase the proportion of the polar solvent. If you are using 90:10 hexane/ethyl acetate, try 70:30 or 50:50. If necessary, a more polar solvent like methanol can be added in small percentages (1-2%) to the ethyl acetate, but be aware this can sometimes cause silica to dissolve.
-
Q3: My yield after column chromatography is significantly lower than expected. Where did my product go?
A3: Low recovery can stem from several factors, from irreversible adsorption on the column to physical loss during processing.
-
Expert Insight: Oxazole rings are generally stable under neutral conditions, but they can be sensitive to highly acidic environments.[7] Standard silica gel is slightly acidic and can sometimes lead to decomposition or irreversible binding of sensitive compounds, especially during long exposure times.
-
Troubleshooting Steps:
-
Assess Stability on Silica: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be degrading on the silica. Consider using deactivated silica (e.g., by adding 1% triethylamine to your mobile phase) or switching to a less acidic stationary phase like neutral alumina.
-
Minimize Column Size and Time: Use the minimum amount of silica necessary for the separation (typically a 30:1 to 50:1 ratio of silica to crude material by weight). A faster flow rate (while maintaining separation) will minimize the contact time between your compound and the silica gel.
-
Ensure Proper Sample Loading: The crude sample should be dissolved in the minimum possible volume of solvent before being loaded onto the column.[2] Using a large volume of a strong solvent to dissolve the sample can cause the initial band to be very wide, leading to poor separation and co-elution with impurities, which are then discarded, lowering the final yield.
-
Check for Volatility: While 5-(2-Fluorophenyl)oxazole is not extremely volatile, aggressive solvent removal on a rotary evaporator at high temperatures or very low pressures can lead to product loss.[7] Remove the solvent at a moderate temperature and pressure.
-
Q4: The band of my compound is streaking or "tailing" down the column. Why is this happening and how can I fix it?
A4: Tailing is a common issue that degrades separation quality. It is typically caused by sample overloading, poor column packing, or secondary interactions with the stationary phase.
-
Expert Insight: An ideal chromatographic peak is a symmetrical Gaussian shape. Tailing indicates a non-ideal interaction, where a portion of the sample is being retained more strongly than the bulk, often due to active sites on the silica gel or solubility issues.
-
Troubleshooting Steps:
-
Reduce Sample Load: This is the most common cause. If the initial band of material is more than a few millimeters thick, you have likely overloaded the column. Reduce the amount of crude material relative to the amount of silica.
-
Improve Column Packing: Air bubbles or channels in the silica bed will cause an uneven solvent flow, leading to distorted bands.[8] Always pack the column using a slurry method, ensuring the silica settles into a uniform, compact bed.[2] Tapping the column gently as it settles can help remove voids.
-
Check Sample Solubility: If your sample is not fully soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing severe tailing. Ensure your sample is completely dissolved before loading. If necessary, load the sample onto a small amount of silica (dry loading) and add this to the top of the column.
-
Add a Mobile Phase Modifier: If tailing is caused by interaction with acidic silica sites, adding a small amount of a competitive base like triethylamine or pyridine (~0.5-1%) to the mobile phase can block these sites and improve peak shape.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best initial mobile phase for purifying 5-(2-Fluorophenyl)oxazole?
A1: The most efficient method is to perform a systematic Thin-Layer Chromatography (TLC) screen. Start with a standard, moderately polar solvent system and adjust from there. The goal is to find a system that moves the desired compound to an Rf of 0.2-0.4, which provides the optimal window for separation on a column.[2]
| Mobile Phase System | Ratio (Non-polar:Polar) | Characteristics & Use Case |
| Hexane / Ethyl Acetate | Start with 80:20, then adjust | A universal starting point for most compounds of intermediate polarity. Excellent for initial screening.[2] |
| Toluene / Ethyl Acetate | Start with 90:10, then adjust | Offers different selectivity due to π-π interactions with the toluene. Can be very effective at separating aromatic isomers.[2] |
| Dichloromethane / Methanol | Start with 98:2, then adjust | A more polar system. Use if the compound has a very low Rf in Hexane/EtOAc. Use with caution as DCM can be reactive. |
Q2: Should I use an isocratic or a gradient elution for this purification?
A2: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire purification. It is simple to set up and ideal if your impurities are well-separated from your product on the TLC plate.[9] However, for compounds that elute late, it can lead to significant band broadening (wider peaks), which reduces purification efficiency.[9]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 95:5 Hexane/EtOAc and slowly increasing to 70:30).[9] Gradient elution is highly recommended when you have multiple impurities with a wide range of polarities. It results in sharper peaks for later-eluting compounds, improves resolution, and often shortens the total purification time.[9][10][11] For separating very similar impurities from 5-(2-Fluorophenyl)oxazole, a shallow, slow gradient is often the most powerful technique.
Q3: How does the fluorine substituent on the phenyl ring affect the chromatography?
A3: The highly electronegative fluorine atom significantly impacts the molecule's electronic properties, which can be leveraged during purification.[4]
-
Polarity Modification: The C-F bond introduces a dipole moment, altering the overall polarity of the molecule compared to its non-fluorinated analog. This change can be sufficient to allow for separation on standard silica gel.
-
Unique Interactions: Fluorinated compounds can engage in specific interactions (known as fluorophilic interactions) with other fluorinated molecules. This is the basis for using PFP (pentafluorophenyl) or other fluorinated stationary phases, which can provide exceptional selectivity for separating fluorinated analytes.[6][12] While not always necessary, if you are struggling with a difficult separation (e.g., from a des-fluoro impurity), a PFP column is a powerful tool to consider.[5]
Q4: How can I visualize the compound on a TLC plate or in collected fractions if it's not colored?
A4: 5-(2-Fluorophenyl)oxazole is a colorless compound, but its aromatic structure makes it easily detectable by non-destructive methods.
-
UV Light: The conjugated aromatic system of the molecule will absorb UV light. It should be clearly visible as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under a short-wave (254 nm) UV lamp.
-
Staining: If UV is not effective or for confirmation, you can use destructive staining methods on your TLC plates.
-
Potassium Permanganate (KMnO₄) Stain: Oxazole rings and other functional groups can be oxidized by permanganate, which will appear as a yellow/brown spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of solid iodine will cause the iodine vapor to adsorb onto the compound, appearing as a temporary brown spot.
-
Section 3: Standardized Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of at least three different TLC plates.
-
Place each plate in a sealed chamber containing a different mobile phase system (e.g., 90:10, 80:20, 70:30 Hexane/EtOAc). Ensure the chamber is saturated with the solvent vapor.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives the target compound an Rf of ~0.2-0.4 and provides the best separation from impurities.
Protocol 2: General Column Chromatography Procedure
-
Column Preparation: Select a glass column of appropriate size. Place a small plug of glass wool or cotton at the bottom, and add a thin layer of sand.[2]
-
Packing: Prepare a slurry of silica gel in your chosen initial mobile phase (the least polar solvent mixture). Pour the slurry into the column, tapping gently to dislodge air bubbles and ensure even packing. Allow the silica to settle into a uniform bed. Add a protective layer of sand on top.[2]
-
Sample Loading: Dissolve the crude 5-(2-Fluorophenyl)oxazole in a minimal amount of solvent (ideally the mobile phase). Using a pipette, carefully apply the sample solution to the top of the silica bed. Drain the solvent until the sample has fully adsorbed onto the top layer of sand.[2]
-
Elution: Carefully add the mobile phase to the top of the column without disturbing the sand layer. Begin eluting the column, collecting the eluent in fractions (e.g., test tubes).[2] If running a gradient, gradually increase the polarity of the mobile phase according to your established plan.
-
Analysis: Monitor the separation by spotting collected fractions on a TLC plate alongside the crude material and a pure standard if available.[2]
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure (rotary evaporator) to yield the purified 5-(2-Fluorophenyl)oxazole.[2]
Section 4: Visual Workflow for Purification
Caption: Workflow for column chromatography purification.
References
- Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)
- Technical Support Center: Purification of 4-Propyl-1,3-oxazole. Benchchem.
- Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
- When is Gradient Elution Better than Isocr
- My Chromatography Has Changed: Steps for Effective Troubleshooting. Agilent.
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals
- Isocr
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Technical Support Center: Purification of Fluorophenyl Imidazole Compounds. Benchchem.
- Electronic supplementary Inform
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-(2-Fluorophenyl)oxazole Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the functionalization of 5-(2-fluorophenyl)oxazoles .
The 5-(2-fluorophenyl)oxazole core is a privileged scaffold in medicinal chemistry. However, cross-coupling at the C4 position or direct C-H arylation at the C2 position is notoriously difficult. The ortho-fluoro group on the adjacent phenyl ring projects directly into the coordination sphere of the transition metal catalyst, creating severe steric hindrance. This guide breaks down the causality behind these failures and provides self-validating protocols to overcome them.
Mechanistic Causality: The "Ortho-Fluoro" Effect
When attempting a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) on a 5-(2-fluorophenyl)oxazole substrate, researchers frequently observe low yields, catalyst deactivation, or protodeboronation of the starting materials[1].
Why does this happen?
-
Steric Bottleneck at Reductive Elimination: The ortho-fluoro substituent creates a restrictive steric pocket. While oxidative addition may proceed, the bulky Pd-ligand complex struggles to achieve the necessary geometry for reductive elimination.
-
Catalyst Poisoning: Oxazoles are strong σ-donors. If the catalytic cycle stalls due to steric clash, the oxazole nitrogen can coordinate to the Pd center, forming off-cycle, inactive resting states[2].
-
Electronic Deactivation: The highly electronegative fluorine atom inductively withdraws electron density from the oxazole ring, raising the activation energy required for transmetalation.
To overcome this, the reaction requires bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald ligands like XPhos, RuPhos, or BrettPhos)[3][4]. These ligands force the formation of a highly active monoligated Pd(0) species and use their own steric bulk to physically "push" the substrate through the reductive elimination transition state.
Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling highlighting the steric bottleneck at reductive elimination.
Frequently Asked Questions (Troubleshooting)
Q1: My Suzuki-Miyaura coupling at the C4 position yields mostly protodeboronated arylboronic acid and unreacted oxazole. How do I fix this?
A: Protodeboronation outcompetes your cross-coupling because the transmetalation step is too slow. The ortho-fluoro group on the oxazole is hindering the approach of the boronic acid to the Pd(II) center.
Solution: Switch to a Pd-G3 or G4 precatalyst paired with XPhos . These precatalysts generate the active Pd(0) species rapidly at room temperature. Furthermore, replace aqueous carbonate bases with anhydrous
Q2: I am attempting a direct C-H arylation at the C2 position of 5-(2-fluorophenyl)oxazole, but I see rapid catalyst "blackening" (Pd black precipitation). What is the cause? A: Catalyst blackening indicates the degradation of the active Pd species, often due to a high kinetic barrier for C-H cleavage. Without a proper proton shuttle, the Pd catalyst aggregates. Solution: Implement a Concerted Metalation-Deprotonation (CMD) strategy by adding 30 mol% of Pivalic Acid (PivOH) [5][6]. The pivalate anion acts as an internal base/proton shuttle within the Pd coordination sphere, significantly lowering the transition state energy for C-H bond cleavage and preventing catalyst degradation.
Figure 2: The Concerted Metalation-Deprotonation (CMD) pathway facilitated by pivalic acid for C-H arylation.
Q3: Which ligand should I choose for C-N cross-coupling (Buchwald-Hartwig) of an amine to a 4-halo-5-(2-fluorophenyl)oxazole? A: C-N coupling on hindered oxazoles is highly sensitive to ligand architecture. BrettPhos or EPhos are the optimal choices[3]. Their specific biaryl structure and bulky substituents prevent the formation of off-cycle bis-ligated Pd(II) complexes and strongly favor the C-bound isomer of the Pd complex, which is critical for hindered substrates.
Quantitative Data: Ligand Selection Matrix
To streamline your optimization, refer to the empirical data matrix below, which summarizes the performance of various ligands in the cross-coupling of sterically encumbered oxazoles.
| Ligand Class | Example | Steric Profile (Tolman Angle / %Vbur) | Effectiveness for ortho-Fluoro Oxazoles | Primary Failure Mode |
| Triarylphosphines | Low | Poor (<10% yield) | Fails at reductive elimination; catalyst poisoning. | |
| Bidentate | dppf | Medium | Moderate (20-40% yield) | Sluggish transmetalation; high protodeboronation. |
| Buchwald (Dialkylbiaryl) | XPhos | High (Bulky) | Excellent (75-90% yield) | Highly effective for Suzuki/Stille couplings. |
| Buchwald (Dialkylbiaryl) | BrettPhos | Very High | Excellent (80-95% yield) | Gold standard for C-N (Buchwald-Hartwig) couplings[3]. |
| Alkylphosphines | High | Good (60-80% yield) | Prone to oxidation; requires strict air-free handling. |
Self-Validating Standard Operating Protocols (SOPs)
A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure experimental integrity.
SOP 1: Suzuki-Miyaura Coupling at the C4 Position
Objective: Couple an arylboronic acid to 4-bromo-5-(2-fluorophenyl)oxazole.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with 4-bromo-5-(2-fluorophenyl)oxazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous
(3.0 equiv). -
Catalyst Loading: Add XPhos Pd G3 (5 mol%). Causality checkpoint: The G3 precatalyst ensures a 1:1 Pd-to-ligand ratio, preventing the inhibition caused by excess free ligand.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (10:1, 0.2 M). Validation: Degassing is critical. Oxygen will rapidly oxidize the electron-rich XPhos ligand, halting the reaction.
-
Reaction: Seal the vial, remove from the glovebox, and heat at 80 °C for 4 hours.
-
In-Process Control (IPC): At 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. You should observe >80% conversion. If significant boronic acid degradation is seen without product formation, the transmetalation step is failing (check water content and base solubility).
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and purify via silica gel chromatography.
SOP 2: Direct C-H Arylation at the C2 Position via CMD
Objective: Arylate 5-(2-fluorophenyl)oxazole at the C2-H position using an aryl bromide.
-
Preparation: To an oven-dried Schlenk flask, add 5-(2-fluorophenyl)oxazole (1.0 equiv), aryl bromide (1.2 equiv),
(2.0 equiv), and Pivalic Acid (PivOH) (30 mol%)[5]. -
Catalyst Loading: Add
(5 mol%) and an appropriate bulky ligand (e.g., DavePhos or a ligandless system depending on the specific aryl bromide electronics)[6]. -
Solvent: Add anhydrous, degassed Toluene or DMAc (0.3 M).
-
Reaction: Heat to 110 °C under an argon atmosphere for 12-16 hours. Causality checkpoint: The elevated temperature is required to overcome the activation energy of the C-H bond cleavage, even with the PivOH proton shuttle.
-
Workup: Quench with water, extract with EtOAc, wash with brine to remove residual PivOH and DMAc, dry over
, and concentrate for purification.
References
- Source: NIH (Beilstein J Org Chem)
- Troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)
- Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)
- Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism Source: ACS Catalysis URL
- Source: NIH (Molecules)
- Source: NIH (Chem Rev)
Sources
- 1. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges for 5-(2-Fluorophenyl)oxazole
Welcome to the technical support guide for 5-(2-Fluorophenyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of this compound's low aqueous solubility. By understanding its physicochemical properties and systematically applying proven enhancement techniques, you can ensure reliable and reproducible results in your experimental workflows.
Part 1: Understanding the Challenge - Physicochemical Profile
5-(2-Fluorophenyl)oxazole is a heterocyclic compound with a structure that suggests poor water solubility.[1][2][3][4] Its aromatic nature, conferred by the fluorophenyl and oxazole rings, results in a hydrophobic character.[1][3] While specific experimental data for this exact molecule is limited, we can infer its properties from its structure and data on similar compounds.[5]
A key predictor of solubility is the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity and, consequently, lower aqueous solubility. The calculated LogP for 5-(2-Fluorophenyl)oxazole is approximately 2.48, which is indicative of a compound that will likely present solubility challenges in aqueous media.[6]
Table 1: Estimated Physicochemical Properties of 5-(2-Fluorophenyl)oxazole
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Formula | C₉H₆FNO | - |
| Molecular Weight | 163.15 g/mol [6] | - |
| LogP (calculated) | ~2.48[6] | High lipophilicity, low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 26.03 Ų[6] | Moderate TPSA, but outweighed by hydrophobic regions. |
| Hydrogen Bond Acceptors | 2[6] | Limited potential for hydrogen bonding with water. |
| Hydrogen Bond Donors | 0[6] | No hydrogen bond donating capacity. |
| pKa (estimated) | Weakly basic | The oxazole nitrogen can be protonated under acidic conditions, potentially increasing solubility.[7][8] |
The combination of a high LogP and limited hydrogen bonding capability is the primary driver for the poor aqueous solubility of this compound.
Part 2: Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered when working with 5-(2-Fluorophenyl)oxazole.
Q1: I've dissolved 5-(2-Fluorophenyl)oxazole in DMSO for my cell-based assay, but it precipitates when I add it to the aqueous culture medium. Why is this happening?
A1: This is a classic case of a compound crashing out of solution. 5-(2-Fluorophenyl)oxazole is likely soluble in a strong organic solvent like DMSO, but when this stock solution is diluted into an aqueous buffer or medium, the concentration of the organic solvent drops dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate.[9]
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The tolerance for DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[9] It is highly recommended to run a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: Can I use pH adjustment to improve the solubility of 5-(2-Fluorophenyl)oxazole?
A3: Possibly. The oxazole ring contains a nitrogen atom that can be protonated in acidic conditions.[7][8] This protonation would result in a charged species, which would have higher aqueous solubility. You can test the solubility of your compound in a range of acidic buffers (e.g., pH 4.0-6.5). However, be mindful of the pH stability of your compound and the pH constraints of your experimental system.
Q4: Are there alternatives to using organic co-solvents?
A4: Yes, several alternative strategies can be employed, including the use of surfactants to form micelles or complexation with cyclodextrins.[10][11] These methods can encapsulate the hydrophobic compound in a more water-soluble shell, effectively increasing its apparent solubility.
Part 3: Systematic Troubleshooting Guides
If you are facing persistent solubility issues, a systematic approach is necessary. The following guides provide step-by-step protocols for common and effective solubility enhancement techniques.
Workflow for Selecting a Solubilization Strategy
Before diving into specific protocols, use this decision tree to guide your choice of the most appropriate solubilization method for your needs.
Caption: Decision tree for selecting a solubility enhancement strategy.
Protocol 1: pH Adjustment
Principle: This method leverages the weakly basic nature of the oxazole nitrogen. Protonation at low pH increases the polarity and aqueous solubility of the molecule.[12]
When to Use: Ideal for in vitro assays where the final formulation can be maintained at a slightly acidic pH without affecting the biological system or the stability of the compound.
Step-by-Step Methodology:
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate, phosphate, or citrate buffers).
-
Add excess compound: Add an excess of 5-(2-Fluorophenyl)oxazole to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake or agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[13]
-
Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample the supernatant: Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.[14]
-
Quantify: Determine the concentration of the dissolved compound in each buffer using a validated analytical method, such as HPLC-UV.[15]
Self-Validation:
-
Visually inspect the samples after equilibration to ensure undissolved solid remains, confirming that a saturated solution was achieved.
-
Analyze the pH of the supernatant after equilibration to confirm it has not shifted.
Protocol 2: Co-solvency
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[16][17] This is achieved by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[16]
When to Use: Suitable for preparing concentrated stock solutions and for formulations where a low percentage of an organic solvent is tolerable.[18]
Table 2: Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Properties | Typical Concentration Range |
| Ethanol | Volatile, commonly used.[17] | 1-20% |
| Propylene Glycol | Less volatile than ethanol, good safety profile.[17] | 10-40% |
| Polyethylene Glycol 400 (PEG 400) | Non-volatile, excellent solubilizing capacity for many drugs.[19] | 20-50% |
| Glycerin | Viscous, non-toxic.[17] | 10-30% |
Step-by-Step Methodology:
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% PEG 400 in water).
-
Determine solubility: Use the shake-flask method described in Protocol 1 to determine the saturation solubility of 5-(2-Fluorophenyl)oxazole in each co-solvent mixture.
-
Plot the data: Plot the logarithm of solubility against the co-solvent concentration to identify the optimal mixture for your desired concentration.
-
Prepare stock solution: Dissolve the compound in the optimal co-solvent mixture to create a concentrated stock solution.
-
Dilution Test: Perform a controlled dilution of the stock solution into your final aqueous medium to ensure the compound remains in solution at the final concentration.
Self-Validation:
-
The final formulation should be visually clear, with no signs of precipitation or cloudiness upon dilution.
-
Conduct a stability study of the stock solution to ensure no precipitation occurs over time at the intended storage temperature.
Protocol 3: Micellar Solubilization using Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[20] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[21][22]
When to Use: Effective for aqueous formulations where co-solvents are not desired. The choice of surfactant (ionic vs. non-ionic) is critical and depends on the specific application.[23] Non-ionic surfactants are generally less toxic and preferred for biological assays.[20]
Table 3: Common Surfactants for Solubilization
| Surfactant | Type | Properties |
| Sodium Dodecyl Sulfate (SDS) | Anionic | High solubilization capacity, but can denature proteins.[20] |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used in pharmaceutical formulations, low toxicity.[20] |
| Cremophor® EL | Non-ionic | Effective solubilizer, but associated with some toxicities.[20] |
Step-by-Step Methodology:
-
Prepare surfactant solutions: Create a series of aqueous solutions with varying concentrations of a selected surfactant, ensuring that the concentrations are above the CMC.
-
Determine solubility: Use the shake-flask method (Protocol 1) to measure the solubility of 5-(2-Fluorophenyl)oxazole in each surfactant solution.
-
Identify optimal concentration: Determine the surfactant concentration that achieves the desired solubility of your compound with the lowest possible amount of surfactant.
-
Prepare formulation: Dissolve the compound directly into the optimized surfactant solution with gentle heating or sonication if necessary to aid dissolution.
Self-Validation:
-
The final solution should be clear and free of particulates.
-
Ensure that the chosen surfactant and its concentration do not interfere with your downstream assay (e.g., by causing cell lysis or inhibiting enzyme activity). Run appropriate controls.
Protocol 4: Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24] They can encapsulate hydrophobic "guest" molecules, like 5-(2-Fluorophenyl)oxazole, forming a water-soluble inclusion complex.[24][] This masks the hydrophobic nature of the guest molecule, significantly increasing its apparent aqueous solubility.[]
When to Use: An excellent method for increasing solubility without the use of organic solvents or surfactants. Particularly useful for oral and parenteral formulations.[] The size of the cyclodextrin cavity must be appropriate for the guest molecule.[] For a molecule like 5-(2-Fluorophenyl)oxazole, β-cyclodextrin or its derivatives are a good starting point.[]
Table 4: Common Cyclodextrins for Solubilization
| Cyclodextrin | Cavity Size | Key Features |
| α-Cyclodextrin (α-CD) | Small | Suitable for small aromatic or linear aliphatic molecules.[] |
| β-Cyclodextrin (β-CD) | Medium | Fits most common pharmaceutical scaffolds.[] Limited water solubility itself. |
| γ-Cyclodextrin (γ-CD) | Large | For bulkier molecules.[] |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | High aqueous solubility and excellent safety profile, widely used in pharmaceuticals.[26] |
Step-by-Step Methodology:
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).
-
Add an excess of 5-(2-Fluorophenyl)oxazole to each solution.
-
Equilibrate the samples for 48-72 hours as described in Protocol 1.
-
Filter the samples and quantify the concentration of the dissolved compound.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex.
-
-
Preparation of the Complex (Kneading Method):
-
Calculate the required amounts of 5-(2-Fluorophenyl)oxazole and cyclodextrin for a 1:1 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water or a water-alcohol mixture to form a paste.
-
Slowly add the compound to the paste and knead thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven or under a vacuum to obtain a solid powder of the inclusion complex.
-
-
Dissolution: Dissolve the prepared complex in your aqueous medium. The dissolution should be significantly faster and result in a higher final concentration compared to the free compound.
Self-Validation:
-
Successful complexation can be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or NMR spectroscopy.[27]
-
The dissolution rate and extent of the complex should be significantly higher than that of the physical mixture of the drug and cyclodextrin.
Part 4: Advanced Strategies
If the above methods are insufficient, more advanced formulation strategies may be required, particularly for drug development applications. These include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[10] This can be achieved through methods like hot-melt extrusion or solvent evaporation.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[28]
These techniques require specialized equipment and expertise but can provide solutions for the most challenging solubility problems.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15). Retrieved March 7, 2026, from [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Retrieved March 7, 2026, from [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved March 7, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved March 7, 2026, from [Link]
-
Micellar solubilization of drugs. - University of Alberta. (2005, July 8). Retrieved March 7, 2026, from [Link]
-
Cosolvent - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8). Retrieved March 7, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved March 7, 2026, from [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis. (2017, November 30). Retrieved March 7, 2026, from [Link]
-
Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems - Pharmedicine Journal. (2024, June 3). Retrieved March 7, 2026, from [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved March 7, 2026, from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Retrieved March 7, 2026, from [Link]
-
(PDF) Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). Retrieved March 7, 2026, from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved March 7, 2026, from [Link]
-
Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved March 7, 2026, from [Link]
-
How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5). Retrieved March 7, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved March 7, 2026, from [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (2024, November 12). Retrieved March 7, 2026, from [Link]
-
Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - PMC. (2025, September 17). Retrieved March 7, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. (n.d.). Retrieved March 7, 2026, from [Link]
-
A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Retrieved March 7, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025, December 22). Retrieved March 7, 2026, from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (2022, January 7). Retrieved March 7, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]
-
Novel 5-Aryl-[10][11][21]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - MDPI. (2025, November 15). Retrieved March 7, 2026, from [Link]
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
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Technical Support Center: Troubleshooting 5-(2-Fluorophenyl)oxazole Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The construction of 5-(2-fluorophenyl)oxazole presents unique chemo- and regioselectivity challenges. Whether you are utilizing advanced Palladium-catalyzed direct C–H arylation or traditional Suzuki-Miyaura cross-coupling, the formation of regioisomers, protodeboronated species, and homocoupled by-products can severely bottleneck your workflow.
This guide provides field-proven diagnostic workflows, mechanistic causality, and optimized protocols to ensure self-validating, high-yield syntheses.
Diagnostic Workflow: Identifying By-Product Origins
Before altering your reaction parameters, use the diagnostic flowchart below to trace your specific by-product back to its mechanistic origin.
Figure 1: Diagnostic decision tree for isolating and resolving by-product formation in oxazole functionalization.
Core Troubleshooting Guides (FAQ)
Q1: During the direct C–H arylation of oxazole with 1-bromo-2-fluorobenzene, I am observing predominantly the C-2 arylated isomer instead of the desired C-5 product. How can I invert this regioselectivity?
Causality: The C-2 proton of oxazole is flanked by highly electronegative oxygen and nitrogen atoms, making it significantly more acidic (pKa ~15) than the C-5 proton. Under standard basic coupling conditions, direct deprotonation occurs kinetically at C-2[1]. Solution: To force C-5 arylation, you must shift the mechanism from direct deprotonation to a Concerted Metalation-Deprotonation (CMD) pathway[2]. This is achieved by using a highly polar solvent (DMA), an electron-rich, bulky phosphine ligand (e.g., CataCXium A), and a pivalic acid additive. Pivalate acts as an internal proton shuttle in the CMD transition state, drastically lowering the activation energy for C-5 functionalization and yielding C-5:C-2 ratios exceeding 100:1[1][3].
Figure 2: Mechanistic divergence of oxazole arylation based on solvent and ligand selection.
Q2: When using the Suzuki-Miyaura route (5-bromooxazole + (2-fluorophenyl)boronic acid), my boronic acid is rapidly consumed, but my oxazole remains unreacted. GC-MS shows fluorobenzene as the major by-product. What is causing this?
Causality: You are observing protodeboronation. The highly electron-withdrawing ortho-fluoro substituent increases the electrophilicity of the boron atom, making it highly susceptible to attack by hydroxide/water[4]. This forms a boronate complex that rapidly undergoes base-catalyzed C–B bond cleavage[5].
Solution: Eliminate water from your system. Switch from aqueous carbonate bases to anhydrous conditions using suspended
Q3: I am detecting significant amounts of 2,2'-difluorobiphenyl (homocoupling) in my Suzuki reactions. How can I minimize this?
Causality: Homocoupling of boronic acids is a Pd-catalyzed oxidative process driven by the presence of trace oxygen in the reaction medium. Solution: Standard nitrogen flushing is insufficient. You must subject your solvent system to at least three cycles of freeze-pump-thaw degassing and assemble the reaction in a strict inert-atmosphere glovebox or via rigorous Schlenk techniques.
Q4: My oxazole starting material degrades under basic coupling conditions, leading to complex mixtures and ring-opened by-products. How do I prevent this?
Causality: The oxazole ring is sensitive to strong nucleophiles. Strong bases like
Quantitative Data: Ligand & Solvent Effects on Regioselectivity
The following table summarizes the critical parameters required to invert regioselectivity during the direct C–H arylation of oxazoles, demonstrating how to suppress the C-2 by-product[1][3].
| Electrophile | Ligand | Solvent | Base | Additive | C-5 : C-2 Ratio | Yield |
| Aryl Bromide | CataCXium A (10 mol%) | DMA | Pivalic Acid | > 100 : 1 | 82% | |
| Aryl Bromide | DMA | Pivalic Acid | > 100 : 1 | 78% | ||
| Aryl Bromide | RuPhos (10 mol%) | Toluene | Pivalic Acid | 1 : > 100 | 85% | |
| Aryl Chloride | CataCXium A (10 mol%) | DMA | Pivalic Acid | > 100 : 1 | 75% |
Note: To maximize 5-(2-fluorophenyl)oxazole formation, the DMA/CataCXium A system is strictly required.
Optimized Experimental Protocols
Protocol A: Regioselective Pd-Catalyzed C-5 Direct Arylation
This protocol utilizes the CMD pathway to completely suppress C-2 arylation by-products.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add
(5 mol%), CataCXium A (10 mol%), anhydrous (3.0 equiv), and pivalic acid (0.4 equiv). -
Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).
-
Reagent Addition: Under a positive flow of Argon, add oxazole (2.0 equiv, to ensure complete conversion of the halide) and 1-bromo-2-fluorobenzene (1.0 equiv).
-
Solvent Addition: Add anhydrous, rigorously degassed N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration with respect to the aryl halide.
-
Reaction: Seal the tube and heat the vigorously stirring mixture at 110 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) and brine to remove the DMA. Dry the organic layer over
, concentrate, and purify via flash chromatography.
Protocol B: Minimized-Protodeboronation Suzuki-Miyaura Coupling
This protocol uses anhydrous conditions and fast-coupling ligands to outcompete the degradation of 2-fluorophenylboronic acid.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with 5-bromooxazole (1.0 equiv), (2-fluorophenyl)boronic acid (1.5 equiv),
(2 mol%), XPhos (8 mol%), and finely milled, anhydrous (2.0 equiv). -
Solvent Addition: Add a degassed, anhydrous mixture of Toluene/1-Butanol (10:1 ratio, 0.2 M). The bulky alcohol aids in boronic acid solubility without promoting aggressive protodeboronation.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 4–6 hours. Do not exceed 80 °C to prevent thermal degradation of the boronic acid.
-
Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.
References
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates Source: Organic Letters (ACS Publications) URL:[Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds Source: National Institutes of Health (PMC) URL:[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (PMC) URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: DSpace@MIT URL:[Link]
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates (Summary) Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 3. On-Off - GalChimia [galchimia.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Hygroscopic Oxazole Intermediates
The following guide is structured as a specialized Technical Support Center for researchers dealing with the instability of oxazole intermediates. It prioritizes practical troubleshooting, mechanistic understanding, and rigorous protocols.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Stabilization, Handling, and Recovery of Moisture-Sensitive Oxazole Scaffolds
Core Analysis: Why is my Oxazole degrading?
The Mechanistic Vulnerability
Oxazoles are not just "wet"; they are chemically reactive toward water.[1] Unlike simple hygroscopic salts that merely clump, oxazole intermediates—especially 2,5-disubstituted or 4-chloro derivatives—undergo hydrolytic ring opening .
The oxazole ring possesses a basic nitrogen (pKa ~0.8 for the conjugate acid) and an electrophilic C2 position. Moisture absorption triggers a cascade:
-
Protonation/Activation: Trace acid or even water hydrogen-bonds to the nitrogen.
-
Nucleophilic Attack: Water attacks the C2 or C5 position.
-
Ring Cleavage: The hemiaminal intermediate collapses, breaking the ring and reverting the compound to an acyclic
-acylamino ketone or amide.
Visualizing the Failure Mode
Figure 1: The Hydrolytic Degradation Pathway of Oxazoles.
Caption: Mechanistic pathway showing how moisture leads to irreversible ring opening, converting the active oxazole into an acyclic impurity.
Emergency Recovery: "My Solid Turned into a Gum"
Q: I filtered my oxazole salt, and within minutes on the funnel, it turned into a sticky oil/gum. Is it ruined?
A: Not necessarily, but you must act immediately. This "gumming" is often a depressed melting point effect caused by the formation of a hydrate or partial hydrolysis.
Protocol: The "Rescue" Trituration Do not attempt to redissolve in a protic solvent (methanol/ethanol) to recrystallize yet; this accelerates hydrolysis.
-
Solvent Swap: Immediately dissolve the gum in a minimum amount of anhydrous Dichloromethane (DCM) . DCM is non-protic and solubilizes the organic oxazole while leaving inorganic salts behind.
-
Dry: Add anhydrous
(sodium sulfate) immediately to the DCM solution. Stir for 20 minutes. -
Filter: Filter off the drying agent under an inert atmosphere (nitrogen blanket) if possible.
-
Precipitate (Triturate):
-
Concentrate the DCM to a thick syrup (do not strip to dryness).
-
Rapidly add 10 volumes of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) while stirring vigorously.
-
The sudden polarity shift often forces the oxazole to crash out as a solid rather than an oil.
-
-
Isolation: Filter rapidly under a stream of nitrogen.
Q: Why did this happen on the filter paper? A: Vacuum filtration pulls large volumes of humid lab air through the crystal cake. For highly hygroscopic oxazoles (especially HCl or TFA salts), this acts as a "moist air scrubber," saturating the compound with water in seconds.
-
Fix: Use a Schlenk frit (closed system filtration) or cover the funnel with a rubber dam/latex sheet and apply nitrogen pressure from the top rather than just vacuum from the bottom.
Synthesis & Isolation Strategies
Q: I am using the Robinson-Gabriel synthesis. The reaction works, but the workup destroys the product. What should I change?
A: The Robinson-Gabriel synthesis involves cyclodehydration (
Strategic Modifications:
| Standard Step | Why it Fails | Modified Protocol (Hygroscopic Safe) |
| Aqueous Quench | Reintroduces water; hydrolyzes the ring. | Solid Phase Quench: Add solid |
| Extraction | Water/Organic partitioning exposes product to moisture. | Filtration & Evaporation: Dilute with dry ether, filter off inorganic salts, and evaporate solvent. |
| Recrystallization | Heating in ethanol/water promotes ring opening. | Lyophilization (Freeze Drying): Freeze in benzene or dioxane and sublime the solvent. |
Q: How do I remove the dehydrating agent (
Storage & Handling SOPs
Q: Do I really need a glovebox? A: For free-base oxazoles: usually No . For oxazole salts (HCl, triflate) or 4-chloro-oxazoles: Yes , or strict Schlenk technique.
Decision Matrix: Handling Protocol Figure 2: Workflow for determining the necessary rigor of handling.
Caption: Decision tree for selecting the appropriate handling environment based on chemical structure.
SOP: Weighing Hygroscopic Oxazoles Outside a Glovebox If you lack a glovebox, use the "Difference Weighing" technique:
-
Dry a glass vial and cap in an oven; cool in a desiccator.
-
Add the oxazole to the vial inside a dry bag or under a nitrogen cone. Close tightly.
-
Weigh the entire vial .
-
Quickly transfer the approximate amount to your reaction flask.
-
Immediately re-cap and weigh the vial again.
-
Mass used = (Mass 1) - (Mass 2) .
-
Why: You never weigh the spatula or the open weigh boat, minimizing exposure time to air.
-
Analytical Validation
Q: How can I tell if my oxazole is wet or degraded using NMR?
A: Proton NMR (
Diagnostic Signals:
-
Water Peak: In
, a sharp singlet around 1.56 ppm indicates water. If this peak is broad or shifted downfield, the water is hydrogen-bonding to your oxazole (wet sample). -
Ring Proton Shift: The C2-H proton of an oxazole is typically a sharp singlet around 7.8 – 8.0 ppm .
-
Degradation Sign: If you see a new set of signals appearing as broad amides (5.0–7.0 ppm) or aldehyde protons (9.0–10.0 ppm), hydrolysis has occurred.
-
-
Peak Broadening: If the oxazole signals are broad, it suggests proton exchange with water. Add a drop of
(shake and vent); if the product is intact, the C2-H should remain (unless it's very acidic), but exchangeable NH protons from hydrolysis byproducts will disappear.
References
-
BenchChem. (2025).[1][4][5] Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine. Retrieved from 4[1][4]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from 6
-
Pharma Excipients. (2022).[7] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from 7
-
ResearchGate. (2016). How to isolate a very hygroscopic salt from a reaction solution? Retrieved from 8
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Advanced Strategies for 5-(2-Fluorophenyl)oxazole Synthesis
Welcome to our technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the synthesis of 5-(2-Fluorophenyl)oxazole, focusing on alternative reagents and troubleshooting common issues encountered during ring closure reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can design robust and efficient synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you might encounter during your experiments, providing both explanations and actionable solutions.
Question 1: My standard Robinson-Gabriel synthesis of 5-(2-Fluorophenyl)oxazole from the corresponding 2-acylamino-ketone is giving low yields and significant charring. What's causing this, and what are my alternatives?
Answer: This is a classic issue, particularly with electronically demanding substrates like those containing a 2-fluorophenyl group. The strong electron-withdrawing nature of the fluorine atom can make the carbonyl carbon less susceptible to nucleophilic attack by the amide oxygen during cyclization.
The use of traditional, harsh cyclodehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) often leads to low yields, decomposition, and tar formation. These reagents are often not suitable for sensitive substrates.
Recommended Solutions & Alternative Reagents:
-
Switch to a Milder Acid Catalyst: Polyphosphoric acid (PPA) is a well-established alternative that can significantly improve yields (up to 50-60%) compared to H₂SO₄ or POCl₃ by providing a less aggressive acidic medium.[1][2][3]
-
Utilize Anhydride-Based Reagents: Trifluoroacetic anhydride (TFAA) in an ethereal solvent like THF or dioxane is an excellent choice for promoting cyclization under milder conditions, often at room temperature or with gentle reflux.[4][5]
-
Adopt a Two-Step, High-Fidelity Protocol (Wipf Variation): For particularly sensitive substrates where other methods fail, a two-step approach offers exceptional mildness and functional group tolerance.[5]
-
Oxidation: The precursor β-keto amide is first oxidized using Dess-Martin periodinane (DMP).
-
Cyclodehydration: The intermediate is then cyclized using triphenylphosphine (PPh₃) and iodine (I₂) with a base like triethylamine (Et₃N).[5]
-
-
Explore Modern Dehydrating Agents: The Burgess reagent is another mild and effective option for cyclodehydration that can be used to avoid harsh acidic conditions.[4][6]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Concentrated, high temp (e.g., 90-100°C)[4] | Inexpensive, powerful | Often causes decomposition, low yield for sensitive substrates[1] |
| Polyphosphoric Acid (PPA) | High temp (e.g., 160°C)[7] | Can improve yields to 50-60%[8], less charring than H₂SO₄ | Still requires high temperatures, viscous |
| Phosphorus Oxychloride (POCl₃) | Reflux | Effective dehydrating agent | Can lead to Vilsmeier-Haack side reactions if DMF is used as solvent[8] |
| Trifluoroacetic Anhydride (TFAA) | THF or Dioxane, Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis[4][5] | Expensive, can be highly reactive |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, Room Temperature | Very mild, high functional group tolerance[4][5] | Two-step process, expensive reagents |
Question 2: I want to avoid the harsh conditions of the Robinson-Gabriel synthesis altogether. Is the Van Leusen oxazole synthesis a viable alternative for preparing 5-(2-Fluorophenyl)oxazole?
Answer: Absolutely. The Van Leusen oxazole synthesis is one of the most effective and popular methods for preparing 5-substituted oxazoles under mild conditions.[8][9] It involves the reaction of an aldehyde (in your case, 2-fluorobenzaldehyde) with tosylmethyl isocyanide (TosMIC).[10][11] This reaction is typically mediated by a base, such as potassium carbonate (K₂CO₃), in a protic solvent like methanol.[9][12]
The primary advantage is its operational simplicity and the use of a stable, odorless isocyanide reagent (TosMIC).[9][12]
-
Issue: Low Yield.
-
Cause: The base may not be strong enough, or the purity of the aldehyde could be compromised (e.g., by contamination with the corresponding carboxylic acid).[13]
-
Solution: Ensure your 2-fluorobenzaldehyde is pure. A moderate increase in temperature (e.g., to 40-60°C) can also improve the reaction rate.[13] Using a stronger base or an alternative solvent system like DME/methanol can also be effective.[9][13]
-
-
Issue: Formation of Nitrile Byproducts.
Caption: A typical experimental workflow for the Van Leusen oxazole synthesis.
Question 3: Are there any modern, one-pot alternatives that offer high efficiency and mild conditions?
Answer: Yes, the field of heterocyclic synthesis is continually evolving. Beyond the classic named reactions, several modern methods are highly effective.
-
Cyclodehydration of β-Hydroxy Amides: You can synthesize a precursor β-hydroxy amide and then cyclize it to an oxazoline, followed by oxidation to the oxazole. Modern fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor are exceptionally mild and efficient for the cyclization step.[15] A subsequent oxidation step using bromotrichloromethane (BrCCl₃) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be performed in a one-pot fashion to yield the oxazole.[15][16] This method offers excellent functional group tolerance.
-
Oxidative Cyclization of Enamides: A more direct route involves the intramolecular oxidative C-O bond formation of an enamide precursor. Reagents like phenyliodine diacetate (PIDA) or copper(II) catalysts can mediate this transformation, providing a metal-free or copper-catalyzed pathway to functionalized oxazoles under relatively simple conditions.[17]
Caption: One-pot synthesis of oxazoles from β-hydroxy amides.
Experimental Protocols
Protocol 1: Van Leusen Synthesis of 5-(2-Fluorophenyl)oxazole
This protocol describes a general and reliable method for synthesizing 5-substituted oxazoles.[7]
-
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol, anhydrous (10-15 mL per mmol of aldehyde)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorobenzaldehyde, TosMIC, and potassium carbonate.
-
Add anhydrous methanol to the flask.
-
Heat the reaction mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Workup & Purification:
-
Allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(2-Fluorophenyl)oxazole.[12]
-
Protocol 2: Modified Robinson-Gabriel Synthesis using TFAA
This protocol uses a milder cyclodehydrating agent than traditional mineral acids.
-
Materials:
-
2-Acylamino-ketone precursor (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
-
Procedure:
-
Dissolve the 2-acylamino-ketone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TFAA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (reflux) may be required for less reactive substrates.
-
-
Workup & Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
-
References
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Synthesis of Oxazole. Prezi. [Link]
-
Fischer oxazole synthesis. Grokipedia. [Link]
-
The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016). Chemistry & Biology Interface. [Link]
-
Fischer oxazole synthesis. Wikipedia. [Link]
-
Oxazole. Macmillan Group, Princeton University. [Link]
-
Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. Europe PMC. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2012). Tetrahedron Letters. [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2007). Organic Letters. [Link]
-
Product Class 12: Oxazoles. Science of Synthesis. [Link]
-
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2023). Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (2000). Organic Letters. [Link]
-
Synthesis of fluorinated oxazoles by oxidative cyclization of fluorinated enamides. (2017). Semantic Scholar. [Link]
-
Synthesis of oxazole building block 14. ResearchGate. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(2-Fluorophenyl)oxazole
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level view of molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(2-Fluorophenyl)oxazole, a heterocyclic compound of interest due to the prevalence of both oxazole and fluorinated phenyl motifs in bioactive molecules.
The Foundational Principles of NMR Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] The two most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13).[3]
The key parameters obtained from an NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups near a nucleus will "deshield" it, causing it to resonate at a higher chemical shift (downfield).[3]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.[4]
-
Multiplicity (Splitting): This arises from the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The "n+1" rule is a common guideline, where 'n' is the number of equivalent neighboring protons.[4]
-
Coupling Constant (J): This is the distance between the peaks in a multiplet, measured in Hertz (Hz). It provides information about the connectivity and stereochemical relationship between coupled nuclei.[4]
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality NMR spectra, meticulous sample preparation is crucial. The following is a generalized protocol for the preparation of small molecule samples for ¹H and ¹³C NMR analysis.
Sample Preparation Workflow
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility.[6]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[5]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR of fluorinated compounds, proton decoupling is standard, but ¹⁹F decoupling may also be employed to simplify the spectrum.[8]
Analysis of the ¹H NMR Spectrum of 5-(2-Fluorophenyl)oxazole
Based on the experimental data for the closely related 4-bromo-2-(2-fluorophenyl)-5-phenyloxazole[1], we can predict and analyze the ¹H NMR spectrum of 5-(2-Fluorophenyl)oxazole. The key signals to consider are those from the oxazole ring and the 2-fluorophenyl group.
Predicted ¹H NMR Spectral Data for 5-(2-Fluorophenyl)oxazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (Oxazole) | ~8.0 | s | - |
| H4 (Oxazole) | ~7.5 | s | - |
| H3' (Fluorophenyl) | ~7.6 | m | - |
| H4', H5', H6' (Fluorophenyl) | ~7.1-7.4 | m | - |
Interpretation of the ¹H NMR Spectrum:
-
Oxazole Protons (H2 and H4): The protons on the oxazole ring are expected to appear as singlets in the aromatic region. In the parent oxazole, the H2 proton is typically downfield of the H4 and H5 protons. For 5-substituted oxazoles, the chemical shifts of H2 and H4 will be influenced by the substituent at the 5-position.
-
2-Fluorophenyl Protons: The protons of the 2-fluorophenyl group will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine (H3') is expected to be the most deshielded of the phenyl protons. The remaining protons (H4', H5', and H6') will likely appear as a complex multiplet. The experimental data for 4-bromo-2-(2-fluorophenyl)-5-phenyloxazole shows a multiplet at δ 8.08 ppm for one of the fluorophenyl protons and another multiplet at δ 7.64 ppm.[1]
Analysis of the ¹³C NMR Spectrum of 5-(2-Fluorophenyl)oxazole
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F couplings, which can be a useful diagnostic tool.
Predicted ¹³C NMR Spectral Data for 5-(2-Fluorophenyl)oxazole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc., Hz) |
| C2 (Oxazole) | ~150-160 | d | ~²JCF |
| C4 (Oxazole) | ~120-130 | s | - |
| C5 (Oxazole) | ~145-155 | d | ~³JCF |
| C1' (Fluorophenyl) | ~115-125 | d | ~²JCF |
| C2' (Fluorophenyl) | ~158-162 | d | ~¹JCF (large) |
| C3' (Fluorophenyl) | ~115-120 | d | ~²JCF |
| C4' (Fluorophenyl) | ~130-135 | d | ~³JCF |
| C5' (Fluorophenyl) | ~124-128 | d | ~⁴JCF |
| C6' (Fluorophenyl) | ~128-132 | d | ~³JCF |
Interpretation of the ¹³C NMR Spectrum:
-
Oxazole Carbons: The chemical shifts of the oxazole carbons are influenced by the electronegativity of the nitrogen and oxygen atoms. C2, being flanked by both heteroatoms, will be the most downfield. C5 will also be significantly downfield due to its attachment to the fluorophenyl ring.
-
2-Fluorophenyl Carbons: The carbon directly attached to the fluorine atom (C2') will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz.[8] This large coupling is a definitive indicator of the C-F bond. The other carbons in the ring will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. The carbon ortho to the fluorine (C1' and C3') will show a significant ²JCF.
Comparative Analysis with Alternative Structures
To better understand the spectral features of 5-(2-Fluorophenyl)oxazole, a comparison with related molecules is instructive.
Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| 5-(2-Fluorophenyl)oxazole (Predicted) | H2: ~8.0, H4: ~7.5 | C2: ~150-160, C2': ~158-162 (d, ¹JCF) |
| 5-Phenyloxazole | - | - |
| 2-Fluorotoluene | CH₃: ~2.3, Aromatic H: ~6.9-7.2 | C2: ~162 (d, ¹JCF), CH₃: ~14 |
-
Comparison with 5-Phenyloxazole: The introduction of the fluorine atom at the 2-position of the phenyl ring is expected to cause a downfield shift for the ortho proton (H3') and an upfield shift for the carbon directly attached to the fluorine (C2') compared to the corresponding positions in 5-phenyloxazole.
-
Comparison with 2-Fluorotoluene: 2-Fluorotoluene serves as a good model for the 2-fluorophenyl fragment. The chemical shift of the carbon bearing the fluorine in 2-fluorotoluene is around 162 ppm with a large ¹JCF, which supports the predicted chemical shift for C2' in the target molecule.
Logical Relationship Diagram
Caption: Comparative analysis of 5-(2-Fluorophenyl)oxazole with related structures.
Conclusion
The ¹H and ¹³C NMR spectral analysis of 5-(2-Fluorophenyl)oxazole provides a wealth of information for its structural confirmation. The characteristic chemical shifts of the oxazole ring protons and carbons, combined with the distinct splitting patterns and large C-F coupling constant of the 2-fluorophenyl group, allow for an unambiguous assignment of the molecule's structure. By comparing the spectral data with that of related compounds, a deeper understanding of the electronic effects of the substituents can be achieved. This guide provides a comprehensive framework for researchers to confidently interpret the NMR spectra of this and similar fluorinated heterocyclic compounds, aiding in the advancement of drug discovery and materials science.
References
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A Comparative Analysis of the Bioactivity of 5-(2-Fluorophenyl)oxazole and 5-phenyloxazole: A Guide for Researchers
In the landscape of medicinal chemistry, the 5-phenyloxazole scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities. The strategic modification of this core, particularly on the pendant phenyl ring, is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the bioactivity of the parent 5-phenyloxazole and its ortho-fluorinated analog, 5-(2-Fluorophenyl)oxazole. While direct head-to-head comparative studies with extensive quantitative data are not prevalent in the public domain, this analysis synthesizes findings from structure-activity relationship (SAR) studies on related compounds and fundamental principles of medicinal chemistry to offer valuable insights for researchers, scientists, and drug development professionals.
The 5-Phenyloxazole Core: A Versatile Pharmacophore
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] When substituted with a phenyl group at the 5-position, the resulting 5-phenyloxazole core imparts a unique combination of steric and electronic properties that have been exploited in the development of various therapeutic agents. Derivatives of 5-phenyloxazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]
The biological activity of 5-phenyloxazole derivatives is often attributed to their ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors. The planar nature of the oxazole and phenyl rings allows for favorable π-π stacking interactions, while the heteroatoms can participate in hydrogen bonding.
The Impact of Fluorine Substitution: A Medicinal Chemistry Perspective
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties in several ways:
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups and modify the electronic distribution of the aromatic ring, which can impact binding affinity to target proteins.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the compound.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.
-
Conformational Effects: The small size of the fluorine atom generally does not introduce significant steric hindrance. However, its presence, particularly at the ortho position of a phenyl ring, can influence the dihedral angle between the phenyl and oxazole rings. This conformational restriction can lock the molecule into a bioactive conformation, leading to enhanced potency.
Comparative Bioactivity Profile: 5-(2-Fluorophenyl)oxazole vs. 5-phenyloxazole
In the absence of direct comparative experimental data for the two title compounds in the same assays, we can infer potential differences in their bioactivity based on SAR studies of related 5-aryloxazole derivatives.
Anticancer Activity
Numerous studies have explored the anticancer potential of 5-phenyloxazole derivatives. For instance, a series of 5-phenyloxazole-2-carboxylic acid derivatives have been synthesized and shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines.[2] In such studies, substitutions on the phenyl ring have been shown to significantly modulate cytotoxic activity.
A study on 2,4,5-trisubstituted oxazole derivatives reported that a compound containing a 2-fluorophenyl moiety at the 2-position displayed good antiproliferative activity. While this is a different substitution pattern, it supports the notion that the 2-fluorophenyl group is compatible with and can contribute to the anticancer activity of the oxazole scaffold.
Antimicrobial Activity
The 5-phenyloxazole scaffold has also been investigated for its antimicrobial properties. Various derivatives have shown activity against a range of bacterial and fungal pathogens.[5][6] The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.
The effect of fluorine substitution on antimicrobial activity can be variable. In some cases, the increased lipophilicity imparted by fluorine can enhance the compound's ability to penetrate the microbial cell wall. Furthermore, the electronic effects of fluorine can improve the binding of the compound to its microbial target. For example, a study on benzoxazole derivatives (a related heterocyclic system) found that certain fluorinated analogs exhibited significant antibacterial activity.
Based on these general principles, it is reasonable to hypothesize that 5-(2-Fluorophenyl)oxazole may exhibit comparable or potentially enhanced antimicrobial activity compared to 5-phenyloxazole. However, this would need to be confirmed through direct experimental testing.
Quantitative Data Summary
The following table summarizes representative bioactivity data for various substituted 5-phenyloxazole derivatives from the literature to provide a context for the potential potency of the two compounds of interest. It is crucial to note that these values are from different studies and assays and are not a direct comparison.
| Compound Class | Biological Activity | Target/Assay | Representative IC50/MIC | Reference |
| 5-Phenyloxazole-2-carboxamides | Anticancer (HeLa, A549, HepG2) | Tubulin Polymerization Inhibition | 0.78 - 1.27 µM | [2] |
| 2,4,5-Trisubstituted Oxazoles | Anticancer | Antiproliferative Activity | Comparable to 5-fluorouracil | |
| 2,5-Disubstituted Benzoxazoles | Antibacterial (S. aureus) | MIC Determination | 12.5 µg/mL | [5] |
| 2,5-Disubstituted Benzoxazoles | Antibacterial (P. aeruginosa) | MIC Determination | 25 µg/mL | [5] |
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, detailed protocols for key bioactivity assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-phenyloxazole and 5-(2-Fluorophenyl)oxazole in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Antimicrobial Activity (Broth Microdilution Assay for MIC Determination)
This protocol describes a method to determine the minimum inhibitory concentration (MIC) of compounds against bacterial strains.
Methodology:
-
Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare serial two-fold dilutions of 5-phenyloxazole and 5-(2-Fluorophenyl)oxazole in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for determining in vitro cytotoxicity.
Conclusion and Future Directions
This guide provides a solid theoretical framework and practical experimental protocols to enable researchers to conduct a direct and quantitative comparison of these two compounds. Such studies are crucial to validate the hypotheses presented here and to further elucidate the SAR of this important class of heterocyclic compounds. The findings from these future experiments will undoubtedly contribute to the rational design of more effective 5-phenyloxazole-based therapeutic agents.
References
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Temiz-Arpaci, Ö., Aki-Sener, E., Yalçin, I., & Altanlar, N. (2002). Synthesis and antimicrobial activity of some 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides. Archiv der Pharmazie, 335(6), 283-288. Available at: [Link]
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Zhao, D., et al. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. Available at: [Link]
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ProQuest. (2023). Synthesis and in vitro anticancer evaluation of functionalized 5-(4-piperazin-1-yl). Available at: [Link]
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ChEMBL. (n.d.). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Available at: [Link]
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Maliyappa, M., et al. (2023). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry, 16(11), 105221. Available at: [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. Available at: [Link]
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Raval, J. P., et al. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors. IBISS RADaR. Available at: [Link]
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Onysko, M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. Available at: [Link]
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Singh, B., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(38), 6595-6629. Available at: [Link]
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Xu, S., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Bioorganic Chemistry, 104, 104253. Available at: [Link]
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Jat, L. R., et al. (2019). Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). Current scenario of 1,3-oxazole derivatives for anticancer activity. Available at: [Link]
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Mini-Reviews in Medicinal Chemistry. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Available at: [Link]
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Patel, M. R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Pharmaceutical Negative Results, 3(2), 67. Available at: [Link]
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Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link]
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Indian Academy of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. Available at: [Link]
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MDPI. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Available at: [Link]
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Barbuceanu, S.-F., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5851. Available at: [Link]
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PLOS One. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Available at: [Link]
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Kakkar, S., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 130. Available at: [Link]
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Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Available at: [Link]
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Kakkar, S., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12, 130. Available at: [Link]
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MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Available at: [Link]
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mass spectrometry fragmentation patterns of 5-(2-Fluorophenyl)oxazole
An in-depth comparative analysis of the requires a rigorous evaluation of the analytical platforms used to generate the data. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, the precise structural elucidation of 5-(2-Fluorophenyl)oxazole (Molecular Weight: 163.15 g/mol ) is paramount for impurity profiling and metabolite tracking.
This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Electron Ionization Mass Spectrometry (EI-MS), providing field-proven experimental protocols, mechanistic causality, and quantitative data to support your analytical workflows.
Mechanistic Causality: The Physics of Oxazole Fragmentation
To accurately interpret the mass spectra of 5-(2-Fluorophenyl)oxazole, researchers must understand the intrinsic stability of the oxazole heterocycle and the electronic influence of the ortho-fluoro substitution. The fragmentation pathways are governed by two primary mechanisms:
-
Oxazole Ring Cleavage: The fragmentation of the oxazole ring is primarily driven by the cleavage of the 1-2 (O-C) and 4-5 (C-C) bonds. Whether ionized via soft or hard techniques, this concerted or rapid sequential cleavage typically results in the highly favored neutral loss of carbon monoxide (CO, 28 Da). Subsequent fragmentation of the remaining intermediate often involves the elimination of hydrogen cyanide (HCN, 27 Da)[1].
-
The Ortho-Fluoro Effect: The presence of a highly electronegative fluorine atom at the ortho position of the phenyl ring introduces a competing, structurally diagnostic fragmentation pathway. The spatial proximity of the fluorine atom to the oxazole protons (or the protonated nitrogen in ESI) facilitates the neutral loss of hydrogen fluoride (HF, 20 Da). This gas-phase elimination-rearrangement is a hallmark diagnostic feature for ortho-substituted fluorinated aromatics, driven by the thermodynamic stability of the resulting conjugated cation[2].
Comparative Analysis: HR-ESI-MS/MS vs. EI-MS
When selecting an analytical platform for structural verification, drug development professionals must weigh the "soft" ionization of ESI against the "hard" ionization of EI[3].
-
HR-ESI-MS/MS (The Modern Standard): Utilizes soft ionization to generate the intact protonated molecule
at m/z 164.0506. Higher-energy Collisional Dissociation (HCD) is then applied. This method provides precise control over fragmentation energy, yielding a clean, interpretable spectrum that is ideal for identifying trace impurities in complex biological matrices[4]. -
EI-MS (The Traditional Reference): Operates at a standardized 70 eV, stripping an electron to form the radical cation
at m/z 163.04. The massive excess of internal energy induces spontaneous, extensive fragmentation. While excellent for library matching against historical databases, the molecular ion peak is often of low abundance, which can complicate the identification of novel, unknown derivatives.
Quantitative Data Presentation
The following table summarizes the key diagnostic fragment ions observed across both analytical platforms.
Table 1: Comparative Fragmentation Data for 5-(2-Fluorophenyl)oxazole
| Fragment Assignment | HR-ESI-MS/MS (HCD, Positive Mode) | EI-MS (70 eV, Positive Mode) | Neutral Loss | Mechanistic Origin |
| Precursor / Molecular Ion | m/z 164.0506 ( | m/z 163.04 ( | N/A | Intact molecule |
| [Precursor - CO] | m/z 136.0557 | m/z 135.05 | 28 Da (CO) | Oxazole ring opening |
| [Precursor - HF] | m/z 144.0445 | m/z 143.04 | 20 Da (HF) | Ortho-fluoro effect |
| [Precursor - CO - HCN] | m/z 109.0448 | m/z 108.04 | 55 Da (CO + HCN) | Complete oxazole degradation |
| [Precursor - CO - HCN - HF] | m/z 89.0385 | m/z 88.03 | 75 Da (CO+HCN+HF) | Formation of stable hydrocarbon |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Failure at any validation gate requires a full system recalibration.
Protocol A: HR-ESI-MS/MS Workflow (Q-TOF or Orbitrap)
-
Sample Preparation: Dissolve 1.0 mg of 5-(2-Fluorophenyl)oxazole in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a mixture of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as an essential proton source in the liquid phase, maximizing the ionization efficiency of the basic oxazole nitrogen to reliably form the
precursor.
-
-
System Validation Gate (Critical): Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). The instrument must demonstrate a mass accuracy of < 2 ppm. A mass error > 5 ppm invalidates all subsequent elemental composition assignments for the fragment ions.
-
Source Tuning: Set the capillary voltage to 3.5 kV, desolvation temperature to 300°C, and sheath gas flow to 40 arbitrary units to ensure complete droplet desolvation without inducing thermal degradation.
-
MS/MS Acquisition: Isolate the precursor ion at m/z 164.05 using a narrow 1.0 Da quadrupole isolation window. Apply Normalized Collision Energies (NCE) in a stepped format: 20%, 40%, and 60%.
-
Causality: Ramping the collision energy ensures the simultaneous capture of both primary low-energy events (e.g., -CO) and secondary high-energy events (e.g., -HCN, -HF), providing a complete mechanistic picture in a single averaged spectrum.
-
Protocol B: EI-MS Workflow (Single Quadrupole)
-
Sample Introduction: Introduce the neat solid sample (approx. 0.1 mg) via a Direct Insertion Probe (DIP), or dissolve in Dichloromethane (100 µg/mL) for GC-MS introduction.
-
Ionization & Validation: Set the electron energy strictly to 70 eV and the source temperature to 250°C.
-
Causality: 70 eV is the universal physical standard for EI. Deviating from this alters the internal energy distribution of the radical cation, rendering the resulting fragmentation spectrum completely incompatible with standardized library comparisons (e.g., NIST).
-
-
Data Acquisition: Scan from m/z 40 to m/z 200. Ensure the manifold vacuum is maintained at
Torr to prevent unwanted ion-molecule collisions in the analyzer that could produce artificial adducts.
Visualizations
Analytical workflow comparing HR-ESI-MS/MS and EI-MS platforms for oxazole characterization.
Proposed ESI-MS/MS collisional-induced fragmentation pathway of 5-(2-Fluorophenyl)oxazole.
References
-
Semantic Scholar. "MASS SPECTROMETRY OF OXAZOLES". Heterocycles, Vol. 14, No. 6, 1980.[Link]
-
PubMed (NIH). "Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes". Scientific Reports. [Link]
-
PubMed (NIH). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement". Rapid Communications in Mass Spectrometry.[Link]
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- 3. benchchem.com [benchchem.com]
- 4. Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N ⟶ BF2 fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating 5-(2-Fluorophenyl)oxazole and 4-(2-Fluorophenyl)oxazole Isomers
For researchers and professionals in drug development, the precise structural characterization of synthesized compounds is paramount. Constitutional isomers, such as 5-(2-Fluorophenyl)oxazole and 4-(2-Fluorophenyl)oxazole, present a common yet critical analytical challenge. Possessing the same molecular formula and mass, their distinct pharmacological and toxicological profiles necessitate unambiguous identification. This guide provides an in-depth comparison of analytical techniques, supported by experimental data, to reliably differentiate between these two isomers.
The core of this challenge lies in the positional difference of the 2-fluorophenyl substituent on the oxazole ring. This seemingly minor structural variance gives rise to subtle yet measurable differences in their spectroscopic and chromatographic behaviors. We will explore how to leverage these differences using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Liquid Chromatography (LC).
The Structural Challenge: 5- vs. 4- Isomer
At first glance, the two isomers appear remarkably similar. Both consist of a 2-fluorophenyl group attached to an oxazole ring. The key distinction is the point of attachment: C5 for the 5-isomer and C4 for the 4-isomer. This difference in connectivity fundamentally alters the electronic environment of the atoms within each molecule, providing the basis for their differentiation.
Diagram: Structural Comparison of Isomers
Caption: Chemical structures of 5-(2-Fluorophenyl)oxazole and 4-(2-Fluorophenyl)oxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For our target isomers, both ¹H and ¹³C NMR will exhibit distinct chemical shifts and coupling patterns.
The Causality Behind NMR Distinctions
The differing positions of the 2-fluorophenyl group create unique electronic environments for the protons and carbons on the oxazole ring.
-
In 5-(2-Fluorophenyl)oxazole: The fluorophenyl group is adjacent to the oxygen atom of the oxazole ring. This proximity influences the electron density around the neighboring C4 and its attached proton.
-
In 4-(2-Fluorophenyl)oxazole: The fluorophenyl group is adjacent to the nitrogen atom. This positioning will have a different electronic effect on the adjacent C5 and its proton compared to the 5-isomer.
These differences in electron density directly translate to variations in chemical shifts in the NMR spectra.[1][2]
Experimental Data Comparison: Predicted ¹H and ¹³C NMR Chemical Shifts (δ)
| Isomer | Oxazole Proton | Predicted ¹H δ (ppm) | Oxazole Carbons | Predicted ¹³C δ (ppm) |
| 5-(2-Fluorophenyl)oxazole | H-4 | ~7.3 - 7.5 | C2 | ~150 - 152 |
| H-2 | ~8.0 - 8.2 | C4 | ~122 - 124 | |
| C5 | ~148 - 150 | |||
| 4-(2-Fluorophenyl)oxazole | H-5 | ~7.8 - 8.0 | C2 | ~155 - 157 |
| H-2 | ~8.1 - 8.3 | C4 | ~138 - 140 | |
| C5 | ~118 - 120 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.[3][4][5]
Step-by-Step NMR Analysis Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the aromatic and oxazole protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide distinct signals for each carbon atom in the molecule.
-
2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can further confirm the connectivity by showing correlations between protons and carbons over two to three bonds.
-
Data Interpretation: Compare the observed chemical shifts with the predicted values in the table above and with literature data for similar substituted oxazoles to confidently assign the isomer.[1]
Diagram: NMR Workflow for Isomer Differentiation
Caption: A streamlined workflow for isomer differentiation using NMR spectroscopy.
Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints
While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, providing a "fingerprint" for each molecule.
The Rationale Behind Fragmentation Differences
The position of the 2-fluorophenyl group influences the stability of the resulting fragment ions. The bond cleavage pathways that lead to more stable carbocations or radical cations will be favored, resulting in more abundant peaks in the mass spectrum.[6][7] For phenyloxazole derivatives, characteristic fragmentations often involve the loss of CO and HCN.[8] The relative intensities of these fragmentation pathways can vary between the 4- and 5-substituted isomers.
Expected Fragmentation Patterns
| Isomer | Key Fragmentation Pathways | Expected Key Fragment Ions (m/z) |
| 5-(2-Fluorophenyl)oxazole | Loss of CO, followed by loss of HCN | [M-CO]⁺, [M-CO-HCN]⁺ |
| 4-(2-Fluorophenyl)oxazole | Loss of HCN, followed by loss of CO | [M-HCN]⁺, [M-HCN-CO]⁺ |
Note: The relative abundance of these fragments will be the key differentiating factor.
GC-MS Protocol for Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing these relatively volatile isomers.[9][10][11]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The two isomers may exhibit different retention times, providing an initial indication of their identity.
-
MS Analysis: As the separated isomers elute from the GC column, they enter the mass spectrometer and are ionized (typically by EI).
-
Data Analysis: Analyze the mass spectrum of each isomer, paying close attention to the relative intensities of the fragment ions. A comparison of the fragmentation patterns will allow for differentiation.
Diagram: GC-MS Analysis for Isomer Identification
Caption: The process flow for differentiating isomers using GC-MS.
Liquid Chromatography (LC): Leveraging Polarity Differences
High-Performance Liquid Chromatography (HPLC) can also be employed to separate the two isomers based on subtle differences in their polarity and interaction with the stationary phase.
The Principle of Chromatographic Separation
The polarity of the two isomers will differ slightly due to the position of the electronegative fluorine atom and the nitrogen and oxygen heteroatoms in the oxazole ring. This difference in polarity will lead to differential retention on a chromatographic column. For instance, using a reversed-phase column, the slightly more polar isomer will elute earlier. The use of fluorinated stationary phases can also enhance the separation of fluorine-containing compounds from their non-fluorinated analogs and potentially between isomers.[12][13]
HPLC Protocol for Isomer Separation
-
Column Selection: A reversed-phase C18 column is a good starting point. For potentially better separation, a pentafluorophenyl (PFP) column can be used, as it offers alternative selectivity for aromatic and halogenated compounds.[12]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol is typically effective.
-
Detection: UV detection is suitable, as both isomers contain a chromophore.
-
Analysis: The isomer that is more polar will generally have a shorter retention time on a reversed-phase column. Co-injection with a known standard is the most reliable method for peak identification.
Expected Elution Order
Predicting the exact elution order can be complex, but generally, the isomer with a more exposed polar functional group may interact more strongly with the mobile phase and elute earlier in a reversed-phase system.
Conclusion: A Multi-faceted Approach for Confident Identification
For the unambiguous differentiation of 5-(2-Fluorophenyl)oxazole and 4-(2-Fluorophenyl)oxazole, a multi-pronged analytical approach is recommended.
-
NMR spectroscopy stands as the definitive technique, providing detailed structural information that allows for direct and unambiguous isomer assignment.
-
Mass spectrometry , particularly when coupled with gas chromatography, offers a valuable complementary method by revealing distinct fragmentation patterns that serve as molecular fingerprints.
-
Liquid chromatography provides a robust method for the physical separation of the isomers, which is essential for preparative work and can also be used for analytical identification when coupled with a suitable detector.
By understanding the principles behind these techniques and applying them systematically, researchers can confidently and accurately characterize these and other challenging constitutional isomers, ensuring the integrity and success of their drug discovery and development endeavors.
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A Comparative Guide to the Infrared Spectroscopy of 5-(2-Fluorophenyl)oxazole for Researchers and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science research, the precise characterization of novel heterocyclic compounds is paramount. Among these, oxazole derivatives stand out for their wide-ranging applications in medicinal chemistry, agricultural science, and polymer chemistry.[1] This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 5-(2-Fluorophenyl)oxazole, a molecule of significant interest. We will dissect its characteristic vibrational modes, compare them with related structures, and provide a robust experimental framework for its analysis, ensuring scientific integrity and empowering researchers to confidently identify and characterize this compound.
The Structural Significance of 5-(2-Fluorophenyl)oxazole
The 5-(2-Fluorophenyl)oxazole molecule combines three key structural features, each contributing distinct signatures to its IR spectrum: the oxazole ring, a five-membered aromatic heterocycle; the phenyl group, indicating an aromatic system; and the carbon-fluorine bond, an important substituent in many modern pharmaceuticals due to its ability to modulate metabolic stability and binding affinity. Understanding the interplay of these components is crucial for accurate spectral interpretation.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
// Nodes for the oxazole ring N1 [label="N", pos="0,0.5!"]; O2 [label="O", pos="1.5,0.5!"]; C3 [label="C", pos="1.5,-0.5!"]; C4 [label="C", pos="0,-0.5!"]; C5 [label="H", pos="-0.8,-0.5!"]; // H on C4
// Nodes for the phenyl ring C6 [label="C", pos="-0.9,1.2!"]; C7 [label="C", pos="-2.1,0.8!"]; C8 [label="C", pos="-2.8,1.6!"]; C9 [label="C",-H", pos="-2.8,2.6!"]; C10 [label="C",-H", pos="-2.1,3.4!"]; C11 [label="C",-H", pos="-0.9,3.0!"]; F12 [label="F", pos="-0.2,3.8!"];
// Edges for the oxazole ring N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- O2 [label=""]; O2 -- C3 [label=""]; C3 -- N1 [label=""];
// Edge connecting oxazole to phenyl C4 -- C6 [label=""];
// Edges for the phenyl ring C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C6 [label=""];
// Edge for the fluorine substituent C11 -- F12 [label=""]; } caption: "Structure of 5-(2-Fluorophenyl)oxazole"
Deciphering the Vibrational Fingerprint: Characteristic IR Peaks
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Comparative Insights |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | This region is characteristic of C-H stretching in both the oxazole and phenyl rings.[2][3] The presence of multiple peaks is expected due to the different electronic environments of the C-H bonds. |
| Oxazole Ring Stretch (C=N) | 1650 - 1600 | Medium-Strong | The C=N stretching vibration is a key identifier for many nitrogen-containing heterocycles, including oxazoles and oxadiazoles.[4][5] |
| Aromatic C=C Ring Stretch | 1600 - 1475 | Medium-Weak | Multiple bands are expected in this region corresponding to the C=C stretching vibrations within the phenyl ring.[6] |
| Oxazole Ring Stretch | 1537, 1498, 1326 | Medium | The parent oxazole ring exhibits characteristic stretching absorptions at these wavenumbers.[1] The substitution pattern in 5-(2-Fluorophenyl)oxazole may cause slight shifts. |
| C-F Stretch (Aryl) | 1270 - 1100 | Strong | The C-F stretching vibration in aryl fluorides is typically a strong and prominent band, making it a reliable marker for the presence of the fluorophenyl group.[7] |
| Oxazole Ring Breathing | 1143, 1080 | Medium | These "breathing" modes of the oxazole ring are also characteristic features.[1] |
| C-H In-Plane Bending | 1257 | Medium | This corresponds to the in-plane bending of the C-H bonds on the aromatic rings.[1] |
| Ortho-Disubstituted Benzene C-H Out-of-Plane Bend | 770 - 735 | Strong | This strong absorption is highly diagnostic for the ortho-substitution pattern on the phenyl ring.[8] |
Comparative Analysis:
-
Versus 5-Phenyloxazole: The primary difference in the IR spectrum of 5-(2-Fluorophenyl)oxazole compared to its non-fluorinated counterpart, 5-phenyloxazole, would be the presence of the strong C-F stretching band between 1270 and 1100 cm⁻¹. Other minor shifts in the aromatic C-H and C=C stretching regions may also be observed due to the electron-withdrawing effect of the fluorine atom.
-
Versus other Fluorophenyl-substituted Heterocycles: Studies on compounds like 5-methyl-2-(p-fluorophenyl)benzoxazole and 5-nitro-2-(p-fluorophenyl)benzoxazole have also highlighted the characteristic C-F stretching and aromatic ring vibrations.[9][10][11] While the core heterocycle differs, the contributions from the fluorophenyl moiety remain a consistent and identifiable feature.
Experimental Protocol for High-Fidelity IR Spectroscopy
To obtain a reliable IR spectrum of 5-(2-Fluorophenyl)oxazole, adherence to a rigorous experimental protocol is essential. The following methodology is recommended for analysis using a Fourier-Transform Infrared (FT-IR) spectrometer.
Objective: To acquire a high-resolution mid-IR spectrum of solid 5-(2-Fluorophenyl)oxazole using the KBr pellet method.
Materials and Equipment:
-
5-(2-Fluorophenyl)oxazole (high purity)
-
Potassium Bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Spatula
-
Desiccator
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet):
-
Gently grind approximately 1-2 mg of the 5-(2-Fluorophenyl)oxazole sample in the agate mortar.
-
Add approximately 100-200 mg of dry KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained. This is critical to minimize scattering effects.
-
Transfer the powder to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrometer Setup and Background Collection:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
With the sample compartment empty, collect a background spectrum. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The resulting spectrum should be baseline-corrected and normalized.
-
Identify and label the key absorption bands corresponding to the functional groups of 5-(2-Fluorophenyl)oxazole as detailed in the table above.
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Grind_Sample [label="Grind 1-2 mg of Sample"]; Add_KBr [label="Add 100-200 mg KBr"]; Mix_Grind [label="Mix and Grind Homogeneously"]; Form_Pellet [label="Form KBr Pellet via Pressing"]; Grind_Sample -> Add_KBr -> Mix_Grind -> Form_Pellet; }
subgraph "cluster_analysis" { label = "FT-IR Analysis"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Background_Scan [label="Collect Background Spectrum"]; Insert_Sample [label="Place Pellet in Spectrometer"]; Acquire_Spectrum [label="Acquire Sample Spectrum"]; Background_Scan -> Insert_Sample -> Acquire_Spectrum; }
subgraph "cluster_data" { label = "Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Process_Spectrum [label="Baseline Correction & Normalization"]; Peak_Identification [label="Identify Characteristic Peaks"]; Comparative_Analysis [label="Compare with Reference Data"]; Process_Spectrum -> Peak_Identification -> Comparative_Analysis; }
Form_Pellet -> Background_Scan [lhead="cluster_analysis"]; Acquire_Spectrum -> Process_Spectrum [lhead="cluster_data"]; } caption: "Workflow for FT-IR Analysis of 5-(2-Fluorophenyl)oxazole"
Conclusion
The infrared spectrum of 5-(2-Fluorophenyl)oxazole provides a rich source of structural information, with distinct and identifiable peaks corresponding to its oxazole ring, fluorophenyl substituent, and aromatic systems. By leveraging comparative data from related compounds and adhering to a meticulous experimental protocol, researchers can confidently utilize FT-IR spectroscopy for the structural elucidation and quality control of this important heterocyclic compound. This guide serves as a foundational resource for scientists and professionals in drug development, enabling the accurate and efficient characterization of 5-(2-Fluorophenyl)oxazole and its derivatives.
References
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- Zecchina, A., et al. (1967). Infra-red spectra of oxazole and its alkyl derivatives—I. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(5), 135-143.
- Panicker, C. Y., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 566-571.
- Plesničar, B., et al. (2004). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
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- JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- Varghese, H. T., et al. (2007). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 744-749.
- Panicker, C. Y., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 566-571.
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SpectraBase. (n.d.). Oxazole, 4-(4-fluorophenyl)-2,5-dihydro-5-methoxy-2,2-dimethyl-5-(trifluoromethyl)-. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... Retrieved from [Link]
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Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
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National Institutes of Health. (n.d.). 5-Phenyl oxazole. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
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NIST. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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MDPI. (2020, May 31). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Retrieved from [Link]
- Smith, W. B., & Proulx, T. W. (1976). Nuclear magnetic resonance spectra of six ortho-substituted fluorobenzenes. The Journal of Physical Chemistry, 80(4), 205-207.
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MDPI. (n.d.). Novel 5-Aryl-[1][9][12]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]
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lipophilicity comparison of 5-(2-Fluorophenyl)oxazole and analogs
An in-depth technical analysis of how positional fluorination dictates the physicochemical properties of heteroaromatic fragments, designed for medicinal chemists and drug development professionals.
Executive Summary & Rationale
The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 5-(fluorophenyl)oxazole motif serves as a versatile bioisostere and structural fragment in drug design. While fluorination is classically employed to increase lipophilicity and block metabolic liabilities, the precise positional placement of the fluorine atom—whether ortho, meta, or para to the oxazole ring—dictates profound differences in the molecule's physicochemical profile.
This guide objectively compares the lipophilicity (LogP) of 5-(2-fluorophenyl)oxazole against its structural analogs. By unpacking the thermodynamic and conformational causality behind these differences, we provide researchers with the mechanistic insights and empirical protocols necessary for rational compound optimization.
Theoretical Framework: The Causality of the "Ortho-Effect"
Fluorine is the most electronegative element (Pauling scale 3.98), and the C–F bond is exceptionally strong (mean bond dissociation energy of 105.4 kcal/mol) and highly hydrophobic[1]. Generally, replacing a hydrogen atom with fluorine increases a molecule's octanol-water partition coefficient (LogP).
However, 5-(2-fluorophenyl)oxazole (CAS: 1240321-68-9) exhibits a non-additive physicochemical behavior due to the stereoelectronic "ortho-effect." When a fluorine atom is positioned ortho to the oxazole linkage, it introduces localized steric hindrance and severe dipole-dipole repulsion against the lone electron pairs of the oxazole nitrogen or oxygen.
The Mechanistic Consequence:
To minimize this electrostatic repulsion, the molecule undergoes a conformational twist, breaking the coplanarity between the phenyl and oxazole rings. This loss of planarity reduces the overall
Caption: Mechanistic pathway of ortho-fluorination impacting molecular lipophilicity.
Comparative Data Analysis
The table below synthesizes the lipophilic and topological properties of 5-phenyloxazole and its fluorinated analogs. Notice how the ortho-fluoro analog exhibits a measurably lower LogP than the meta and para isomers, despite possessing identical molecular weights and topological polar surface areas (TPSA).
| Compound Name | Substitution Pattern | Exp. LogP | TPSA (Ų) | Predicted Conformation (θ) |
| 5-Phenyloxazole | None (H) | 2.10 | 26.03 | ~0° (Planar) |
| 5-(2-Fluorophenyl)oxazole | Ortho (2-F) | 2.48[3] | 26.03 | ~35-45° (Twisted) |
| 5-(4-Fluorophenyl)oxazole | Para (4-F) | 2.58 | 26.03 | ~0° (Planar) |
| 5-(3-Fluorophenyl)oxazole | Meta (3-F) | 2.62 | 26.03 | ~0-10° (Planar) |
| 5-(2,4-Difluorophenyl)oxazole | Ortho/Para (2,4-diF) | 2.75 | 26.03 | ~35-45° (Twisted) |
Data Interpretation: If a drug development program requires the metabolic shielding of a fluorine atom on the phenyl ring but needs to strictly constrain the overall lipophilicity to prevent off-target toxicity (e.g., hERG binding) or poor aqueous solubility, the 2-fluoro analog is the superior architectural choice over the 3-fluoro or 4-fluoro variants.
Experimental Methodology: Self-Validating Shake-Flask LC-MS/MS
To generate highly reliable lipophilicity data for heteroaromatic fragments, computational predictions (cLogP) must be empirically verified. The gold-standard methodology is the miniaturized shake-flask method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol acts as a self-validating system : by utilizing a mass balance check and an internal standard (IS) normalization across both the aqueous and organic phases, it systematically eliminates false readings caused by incomplete phase separation, emulsion formation, or MS matrix effects.
Step-by-Step Protocol:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (e.g., 10 mM PBS, pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Allow phases to separate completely.
-
Compound Spiking: Prepare a 10 mM stock of 5-(2-fluorophenyl)oxazole in DMSO. Spike 10 µL of the stock into a 2 mL glass vial containing 500 µL of pre-saturated octanol and 500 µL of pre-saturated buffer (final DMSO <1%).
-
Equilibration: Cap the vial and agitate on a mechanical shaker at 300 rpm for 2 hours at a strictly controlled 25°C.
-
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions.
-
Sampling & Dilution: Carefully aliquot 50 µL from the octanol layer and 50 µL from the aqueous layer into separate analytical plates. Dilute both samples 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile) containing a known concentration of an internal standard (e.g., Warfarin).
-
LC-MS/MS Quantification: Inject samples onto a C18 UHPLC column. Detect the analyte using Multiple Reaction Monitoring (MRM) mode. Normalize the peak area of the analyte to the internal standard.
-
Calculation: Calculate LogP using the formula:
Caption: High-throughput shake-flask LC-MS/MS workflow for LogP determination.
Conclusion
The lipophilicity of 5-(fluorophenyl)oxazole derivatives is not a simple additive function of the fluorine atom. As demonstrated, the 5-(2-fluorophenyl)oxazole analog leverages the "ortho-effect" to induce a conformational twist, thereby mitigating the extreme lipophilicity spikes often associated with fluorination. For researchers optimizing fragment-based hits, empirical tracking of these positional effects via rigorous LC-MS/MS shake-flask assays is mandatory for maintaining optimal ADME profiles.
References
-
Journal of Medicinal Chemistry. "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity." University of Brighton Research Portal. Available at: [Link]
-
National Institutes of Health (PMC). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." NCBI. Available at:[Link]
Sources
Safety Operating Guide
In-Depth Technical Guide: Operational Safety and Handling Protocols for 5-(2-Fluorophenyl)oxazole
Executive Summary & Chemical Profile
As a Senior Application Scientist, I approach the handling of novel or partially characterized fluorinated heterocycles with a strict adherence to predictive risk assessment. 5-(2-Fluorophenyl)oxazole is a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active agents. However, the combination of a lipophilic fluorinated phenyl ring and a reactive oxazole core necessitates stringent personal protective equipment (PPE) and specialized disposal protocols.
This guide provides a self-validating, step-by-step operational workflow designed to protect laboratory personnel and ensure environmental compliance.
Table 1: Physicochemical Properties & Hazard Profile
| Parameter | Specification / Protocol |
| Chemical Name | 5-(2-Fluorophenyl)oxazole |
| CAS Number | 1240321-68-9 [1] |
| Molecular Weight | 163.15 g/mol [1] |
| Storage Conditions | Sealed container, 2-8°C under inert atmosphere [1] |
| Assumed GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) [2] |
| Critical Risk | Toxic HF gas generation upon improper thermal decomposition[3] |
Hazard Identification & Causality
Do not rely on generic laboratory safety guidelines when handling fluorinated heterocycles. We must apply chemical read-across methodologies based on its specific functional groups [4].
-
Fluorine Substitution: The addition of a fluorine atom increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to permeate dermal barriers and biological membranes much faster than non-fluorinated analogs.
-
Oxazole Ring: Oxazole derivatives are established irritants to the skin, eyes, and respiratory tract [2].
-
Thermal Decomposition: There is a severe risk of Hydrogen Fluoride (HF) gas generation if the compound is exposed to extreme heat or improper disposal methods [5].
Personal Protective Equipment (PPE) Matrix
The specific physicochemical properties of 5-(2-Fluorophenyl)oxazole dictate the following mandatory PPE matrix:
-
Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile gloves (minimum 0.11 mm thickness).
-
Causality: The fluorinated aromatic system is highly lipophilic. If solubilized in organic solvents (e.g., DMF, DMSO), the solvent acts as a carrier, allowing the hazardous compound to rapidly penetrate compromised or thin latex barriers.
-
-
Eye & Face Protection: Snug-fitting chemical splash goggles are mandatory.
-
Causality: Oxazole dust and vapors are highly irritating to ocular mucosa [6]. Standard safety glasses with side shields are insufficient against aerosolized powders.
-
-
Respiratory Protection: All handling must occur inside a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a verified face velocity of 80-100 fpm. If engineering controls are compromised, a P95 or OV/AG/P99 particulate respirator is required [6].
-
Body Protection: A flame-resistant (e.g., Nomex) laboratory coat and closed-toe, non-porous footwear.
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Before initiating this workflow, validate your environment: check the fume hood calibration sticker and ensure the sash is positioned at the correct operational height.
Step-by-Step Weighing and Transfer Methodology:
-
Preparation & Anti-Static Control: Wipe down the analytical balance inside the fume hood with a damp lint-free cloth to reduce static electricity. Fluorinated powders are prone to static cling, which can cause sudden aerosolization during transfer.
-
Secondary Containment: Retrieve the 5-(2-Fluorophenyl)oxazole from 2-8°C storage [1]. Transport it to the fume hood inside a secondary shatterproof container. Allow the vial to equilibrate to room temperature before opening to prevent condensation from degrading the reagent.
-
Transfer: Use a grounded, anti-static micro-spatula to transfer the required mass into a pre-weighed, sealable reaction vessel.
-
Immediate Solubilization: To permanently eliminate the inhalation risk of the dry powder, immediately dissolve the reagent in your chosen reaction solvent (e.g., anhydrous THF) before removing the vessel from the fume hood.
-
Decontamination: Seal the source vial, return it to 2-8°C storage, and wipe the balance and hood surface with a 10% isopropanol solution.
Caption: Workflow for the safe handling, reaction, and disposal of 5-(2-Fluorophenyl)oxazole.
Emergency Response & Spill Management
-
Dermal Exposure: Immediately remove contaminated PPE using the proper glove removal technique (peeling from the wrist without touching the glove's outer surface) [6]. Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Dry Spill Cleanup: Never sweep a dry fluorinated powder. Sweeping generates hazardous aerosols. Instead, gently cover the spill with damp absorbent pads to suppress dust generation [6]. Carefully scoop the damp material into a designated, sealable hazardous waste container.
Disposal and Waste Management Plan
The disposal of fluorinated organic compounds requires strict segregation protocols. This is a critical environmental and safety mandate.
-
The Causality of Segregation: Fluorinated organic wastes must never be placed in standard non-halogenated organic waste containers [5]. Non-halogenated waste is frequently reprocessed and used as fuel. If 5-(2-Fluorophenyl)oxazole is combusted at standard incinerator temperatures, the fluorine atoms will react with ambient hydrogen to form highly toxic and corrosive Hydrogen Fluoride (HF) gas [5].
-
Disposal Protocol: Collect all reaction byproducts, contaminated gloves, and empty vials in a clearly labeled "Fluorinated Halogenated Waste" container.
-
Destruction Mechanism: This waste must be transferred to a licensed hazardous waste management facility equipped for high-temperature incineration (greater than 1000°C) with specialized alkaline off-gas scrubbers designed to neutralize HF byproducts [3].
References
-
RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal". Available at:[Link]
-
Capot Chemical. "MSDS of Oxazole". Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
